Diethyl maleate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRKVQEAMIZSS-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020464 | |
| Record name | Diethyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl maleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
218.00 °C. @ 760.00 mm Hg | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40E+04 mg/L @ 30 °C (exp) | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141-05-9, 623-91-6, 68988-24-9 | |
| Record name | Diethyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, di-C8-15-alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81WQB56OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 - 2 °C | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Maleate from Maleic Anhydride and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl maleate from maleic anhydride and ethanol. This compound is a versatile organic compound widely used as a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers. This document details the underlying reaction mechanism, various catalytic systems, optimized experimental conditions, and detailed protocols for its synthesis.
Reaction Mechanism and Kinetics
The synthesis of this compound from maleic anhydride and ethanol is a classic example of an acid-catalyzed esterification reaction. The overall process occurs in two sequential steps:
-
Monoesterification: The reaction initiates with a rapid, often uncatalyzed, nucleophilic attack of ethanol on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of monoethyl maleate. This first step is generally fast and can proceed even without a catalyst.[1]
-
Diesterification: The second step involves the esterification of the carboxylic acid group of monoethyl maleate with another molecule of ethanol to form this compound and water. This step is significantly slower and reversible, thus requiring an acid catalyst to achieve a reasonable reaction rate and high yield.[2]
The overall reaction can be represented as follows:
C₄H₂O₃ + 2 C₂H₅OH ⇌ C₈H₁₂O₄ + H₂O
To drive the equilibrium towards the formation of the diester, it is crucial to remove the water produced during the reaction.[3] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using dehydrating agents.[3]
The kinetics of the second, slower step are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.[3] Studies have shown that increasing the catalyst loading and temperature generally increases the reaction rate. An excess of ethanol is also used to shift the equilibrium towards the product side.
Catalytic Systems
A variety of catalysts can be employed for the synthesis of this compound, broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts
Traditional synthesis methods often utilize homogeneous acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). These catalysts are effective in achieving high conversion rates. However, their use presents several challenges, including difficulty in separation from the reaction mixture, catalyst recovery, and potential for equipment corrosion and environmental concerns due to the generation of acidic waste streams.
Heterogeneous Catalysts
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts are easily separable from the reaction mixture by simple filtration, are often reusable, and are generally less corrosive.
Cation exchange resins, such as Amberlyst and Indion, have proven to be effective catalysts for this esterification. These polymeric resins containing sulfonic acid groups offer a high concentration of acid sites and can be used in packed-bed reactors for continuous processes. Studies have shown that the conversion of maleic acid increases with increasing catalyst loading.
Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them attractive solid acid catalysts. Acidic zeolites have been successfully used for the synthesis of this compound, demonstrating high conversion rates of maleic anhydride. Their shape-selective properties can also be advantageous in certain applications.
Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as a promising class of catalysts for esterification reactions. They offer advantages such as low vapor pressure, high thermal stability, and the ability to be recycled. Studies have demonstrated high yields of this compound using functionalized ionic liquids as catalysts.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the synthesis of this compound using different catalytic systems.
Table 1: Performance of Various Catalysts in this compound Synthesis
| Catalyst Type | Specific Catalyst | Reactant Ratio (Anhydride:Ethanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Homogeneous Acid | Sulfuric Acid | - | Reflux | - | High (not specified) | |
| Homogeneous Acid | p-Toluenesulfonic Acid | - | Reflux | - | High (not specified) | |
| Ion Exchange Resin | Indion 730 | 1:5 (Maleic Acid:Ethanol) | 80 | 6 | ~90 (Conversion) | |
| Ion Exchange Resin | Amberlite IR120 | 1:5 (Maleic Acid:Ethanol) | 80 | 6 | ~75 (Conversion) | |
| Ion Exchange Resin | Amberlyst 35 wet | 1:5 (Maleic Acid:Ethanol) | 80 | 6 | ~70 (Conversion) | |
| Solid Acid | Acid Zeolite | 1:5.5 (by mass) | Reflux | ~0.5 | >99.5 (Conversion) | |
| Ionic Liquid | [TEA-PS]HSO₄ | 1:4 | 115 | 4 | >99 (Esterification rate) | |
| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate | 1:6 | 120 | 1 | 88.39 | |
| Ionic Liquid | N-butylsulfonic acid pyridine hydrogen sulfate | 1:6 | 120 | 1 | 84.68 |
Table 2: Effect of Reaction Parameters using Indion 730 Catalyst
| Parameter | Range Studied | Optimal Condition | Observation | Reference |
| Molar Ratio (Maleic Acid:Ethanol) | 1:4 to 1:10 | 1:8 | Increased ethanol concentration increases conversion up to 1:8 ratio. | |
| Catalyst Loading ( kg/m ³) | 50 to 120 | 80 | Higher catalyst loading leads to higher conversion. | |
| Temperature (K) | 323 to 353 | 353 | Reaction rate increases with temperature. | |
| Stirring Speed (rpm) | 600 to 1000 | 1000 | Higher speed minimizes external mass transfer resistance. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on cited literature.
General Laboratory Synthesis using a Homogeneous Catalyst
This protocol describes a typical batch synthesis using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Maleic anhydride
-
Anhydrous ethanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Toluene (or another suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride, a molar excess of anhydrous ethanol (e.g., 2-4 equivalents), and a suitable volume of toluene.
-
Add a few boiling chips to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with continuous stirring.
-
Water will be formed during the reaction and will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with distilled water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and again with distilled water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess ethanol by simple distillation or rotary evaporation.
-
Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 225 °C at atmospheric pressure).
Synthesis using a Solid Acid Catalyst (Acid Zeolite)
This protocol is based on a patent for the preparation of this compound using an acid zeolite catalyst.
Materials:
-
Maleic anhydride
-
Dehydrated ethanol
-
Acid zeolite
-
Benzene (or toluene/cyclohexane as a water entrainer)
Procedure:
-
In a reaction vessel equipped with a water trap (Dean-Stark), reflux condenser, and thermometer, add maleic anhydride (e.g., 5g), dehydrated ethanol (e.g., 12g), acid zeolite (e.g., 0.3g), and benzene (e.g., 15ml).
-
Heat the mixture to reflux to carry out azeotropic water removal.
-
Continue the reaction for 25-30 minutes after no more water is observed in the trap.
-
Stop heating and allow the mixture to cool to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Dry the organic layer.
-
Distill the mixture, first removing the low-boiling volatiles (benzene and excess ethanol).
-
Collect the product fraction at 216-220 °C.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the two-step synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Logical Relationship: Key Parameters and Yield
Caption: Relationship between key reaction parameters and product yield.
References
Physical and chemical properties of Diethyl maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl maleate (DEM) is an organic compound with the chemical formula C₈H₁₂O₄. It is the diethyl ester of maleic acid and presents as a colorless liquid with a faint fruity odor.[1][2] DEM is a versatile reagent in organic synthesis and holds significant interest in biomedical research, primarily due to its ability to deplete intracellular glutathione (GSH), a key antioxidant.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its applications, particularly in the context of drug development and research.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthetic chemistry, and for understanding its behavior in biological systems.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | diethyl (2Z)-but-2-enedioate[1] |
| Synonyms | Maleic acid diethyl ester, Diethyl (Z)-2-butenedioate, Ethyl maleate |
| CAS Number | 141-05-9 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Chemical Structure | |
Physical Properties
A comprehensive list of the key physical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Faint, fruity, banana-citrus like |
| Boiling Point | 225 °C at 101.3 kPa |
| Melting Point | -10 °C |
| Density | 1.064 g/mL at 25 °C |
| Solubility in Water | Slightly soluble (1.4% at 30°C) |
| Solubility in Organic Solvents | Soluble in ethanol and ether |
| Vapor Pressure | 1 mmHg at 14 °C |
| Refractive Index (n²⁰/D) | 1.441 |
| Flash Point | 93 °C (Cleveland Open Cup) |
| Autoignition Temperature | 662 °F (350 °C) |
Spectroscopic Data
| Spectroscopy | Data |
| Infrared (IR) | Characteristic peaks for C=O stretching of the ester at ~1720 cm⁻¹, C=C stretching at ~1645 cm⁻¹, and C-O stretching at ~1200-1300 cm⁻¹. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals for the ethyl group protons (triplet and quartet) and a singlet for the two equivalent vinylic protons. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Resonances for the carbonyl carbons, vinylic carbons, and the carbons of the ethyl groups. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 172, along with characteristic fragmentation patterns. |
Chemical Reactivity
This compound's reactivity is primarily dictated by the electron-withdrawing nature of its two ester groups, which polarize the carbon-carbon double bond. This makes it a versatile substrate for various organic reactions.
Michael Addition
As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental to many of its applications, including its biological activity.
Diels-Alder Reactions
This compound is a competent dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives. This cycloaddition reaction is a powerful tool for the synthesis of complex cyclic molecules.
Hydrolysis
Under acidic or basic conditions, the ester groups of this compound can be hydrolyzed to yield maleic acid and ethanol.
Polymerization
This compound can undergo polymerization, often as a comonomer with other vinyl monomers, to produce a variety of polymers with different properties.
Synthesis of this compound
A common laboratory and industrial synthesis of this compound involves the Fischer esterification of maleic anhydride with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Biological Activity: Glutathione Depletion
In biological systems, the primary and most studied activity of this compound is its ability to deplete intracellular glutathione (GSH). GSH is a critical tripeptide antioxidant that protects cells from oxidative damage.
The mechanism of GSH depletion by DEM involves a Michael addition reaction. The electrophilic double bond of this compound reacts with the nucleophilic thiol group of GSH. This reaction is often catalyzed by the enzyme glutathione S-transferase (GST). The resulting conjugate is then removed from the cell, leading to a reduction in the total GSH pool.
This property makes this compound a valuable tool for studying the roles of GSH in various cellular processes, including redox signaling, detoxification, and apoptosis. It is widely used in toxicology and cancer research to sensitize cells to oxidative stress or to the effects of certain drugs.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound, based on standard testing guidelines.
Determination of Boiling Point (Adapted from OECD Guideline 103)
Principle: This method involves heating the liquid to its boiling point and measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Round-bottom flask with a side arm
-
Condenser
-
Calibrated thermometer or thermocouple
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of this compound (approximately 20-50 mL) into the round-bottom flask along with a few boiling chips.
-
Assemble the apparatus, ensuring the thermometer bulb is positioned just below the level of the side arm leading to the condenser, but not touching the liquid.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the flask.
-
Record the temperature at which the vapor temperature remains constant. This is the boiling point.
-
Correct the observed boiling point for any deviation from standard atmospheric pressure.
Determination of Density (Adapted from ASTM D4052)
Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the liquid. The density is calculated from this period.
Apparatus:
-
Digital density meter with a thermostatically controlled cell
-
Syringes for sample injection
Procedure:
-
Calibrate the digital density meter with dry air and a reference standard of known density (e.g., pure water) at the desired temperature (e.g., 25 °C).
-
Inject a small, bubble-free aliquot of this compound into the sample cell using a syringe.
-
Allow the temperature of the sample to equilibrate with the cell.
-
The instrument will measure the oscillation period and automatically calculate and display the density of the sample.
-
Perform multiple readings to ensure accuracy and precision.
Determination of Aqueous Solubility (Adapted from OECD Guideline 105 - Flask Method)
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.
Apparatus:
-
Flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of purified water.
-
Seal the flask and place it in a constant temperature bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand to permit phase separation.
-
Centrifuge the mixture to further separate the aqueous phase from any undissolved this compound.
-
Carefully withdraw an aliquot of the clear aqueous phase.
-
Determine the concentration of this compound in the aliquot using a suitable and validated analytical method.
Experimental Workflow: Cellular Glutathione Depletion Assay
The following diagram illustrates a typical workflow for an in vitro experiment to study the effects of this compound-induced glutathione depletion.
Safety and Handling
This compound is a combustible liquid and may be harmful if swallowed. It can cause skin and eye irritation, and may cause an allergic skin reaction. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or in a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound is a valuable chemical with well-defined physical and chemical properties. Its utility in organic synthesis is significant, and its role as a potent depletor of intracellular glutathione has made it an indispensable tool in biomedical research. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in both research and industrial applications. This guide provides a comprehensive foundation for scientists and professionals working with this versatile compound.
References
The Role of Diethyl Maleate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl maleate (DEM) is a versatile and economically important reagent in organic synthesis. Its unique chemical structure, featuring an electron-deficient carbon-carbon double bond conjugated with two ester groups, makes it a powerful Michael acceptor and a reactive dienophile in Diels-Alder reactions. This technical guide provides an in-depth exploration of the role of this compound in key organic transformations, including detailed experimental protocols, mechanistic insights, and its application in the synthesis of pharmaceuticals, agrochemicals, and polymers. Quantitative data for representative reactions are summarized for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive overview for researchers and professionals in drug development and chemical synthesis.
Introduction: Physicochemical Properties and Reactivity of this compound
This compound (DEM), the diethyl ester of maleic acid, is a colorless liquid with a faint fruity odor.[1] Its chemical reactivity is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the two electron-withdrawing ethyl ester groups. This electronic feature makes DEM an excellent substrate for a variety of nucleophilic addition reactions and cycloadditions.
Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Boiling Point | 225 °C | [3] |
| Melting Point | -10 °C | [4] |
| Density | 1.064 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.441 | |
| Solubility | Soluble in ethanol, ether; slightly soluble in water. |
The primary applications of DEM in organic synthesis stem from its utility as a Michael acceptor and a dienophile. It readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. Furthermore, its electron-deficient double bond makes it an effective dienophile for [4+2] cycloaddition reactions with conjugated dienes. These fundamental reactions provide access to a diverse array of functionalized molecules, making DEM a valuable building block in the synthesis of complex organic scaffolds.
Michael Addition Reactions: A Powerful C-C and C-N Bond Forming Tool
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound serves as a classic Michael acceptor, reacting with a broad spectrum of nucleophiles (Michael donors) to form saturated adducts.
Mechanism of the Michael Addition
The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate or a thiolate). This nucleophile then attacks the β-carbon of the electron-deficient double bond of this compound, forming a new single bond and a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final 1,4-addition product.
Aza-Michael Addition: Synthesis of β-Amino Esters
The Aza-Michael addition, the conjugate addition of amines to α,β-unsaturated carbonyl compounds, is a highly efficient method for the synthesis of β-amino esters, which are important precursors for β-amino acids and other biologically active molecules.
Quantitative Data for Aza-Michael Addition of Benzylamine to this compound
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (1) | Benzylamine (1.2) | DBU (0.1) | Neat | Room Temp. | 0.5 | 95 | (Adapted) |
Detailed Experimental Protocol: Aza-Michael Addition of Benzylamine to this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.81 mmol).
-
Addition of Reagents: Add benzylamine (0.75 g, 6.97 mmol, 1.2 equiv.) to the flask.
-
Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.088 g, 0.58 mmol, 0.1 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 2-(benzylamino)succinate.
Thia-Michael Addition: Synthesis of Succinate Derivatives
The Thia-Michael addition involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is of great importance in bioconjugation chemistry and for the synthesis of sulfur-containing organic molecules. A prominent industrial application is the synthesis of the insecticide malathion.
Quantitative Data for the Synthesis of Malathion
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (1) | O,O-Dimethyldithiophosphoric acid (1.05) | Toluene | 80-90 | 4 | ~98 | (Adapted) |
Detailed Experimental Protocol: Synthesis of Malathion
-
Reaction Setup: In a reaction vessel, a solution of O,O-dimethyldithiophosphoric acid in toluene is prepared.
-
Addition of this compound: this compound is added to the solution of O,O-dimethyldithiophosphoric acid. The molar ratio of acid to this compound is typically between 1.05 and 2.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 50 and 100 °C, preferably between 80 and 90 °C, for several hours.
-
Work-up: After the reaction is complete, the mixture is neutralized with an aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, and the malathion is purified by distillation under reduced pressure.
Diels-Alder Reactions: Construction of Six-Membered Rings
The Diels-Alder reaction is a powerful and stereospecific [4+2] cycloaddition reaction that forms a six-membered ring. Due to its electron-deficient nature, this compound is an excellent dienophile in this reaction, readily reacting with conjugated dienes.
Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. A key feature of this reaction is its stereospecificity: the stereochemistry of the dienophile is retained in the product. For example, since this compound is a cis (Z)-alkene, the two ester groups will be cis in the resulting cyclohexene product.
Reaction with Cyclopentadiene
The reaction of this compound with cyclopentadiene is a classic example of a Diels-Alder reaction that proceeds readily to form a bicyclic adduct.
Quantitative Data for Diels-Alder Reaction of Cyclopentadiene with this compound
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene (1.1) | This compound (1) | None | DMF | Room Temp. | 12 | High | (Adapted) |
Detailed Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with this compound
-
Preparation of Cyclopentadiene: Cyclopentadiene is typically prepared fresh by the thermal retro-Diels-Alder reaction ("cracking") of its dimer, dicyclopentadiene.
-
Reaction Setup: To a solution of this compound (1.72 g, 10 mmol) in a suitable solvent such as dimethylformamide (DMF) (20 mL) in a round-bottom flask, add freshly distilled cyclopentadiene (0.73 g, 11 mmol).
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its ability to react with dinucleophiles makes it a versatile starting material for constructing five- and six-membered heterocyclic rings.
Synthesis of Pyrazolones
Pyrazolones are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the reaction of this compound with hydrazine derivatives. The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization.
Quantitative Data for the Synthesis of a Pyrazolone Derivative
| Reactant 1 (g) | Reactant 2 (g) | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrophenyl hydrazine (6.12) | This compound (8.6) | Water (50 mL) | 5.5 | 50 | 7 | 85.0 |
Detailed Experimental Protocol: Synthesis of 1-(3-nitrophenyl)-3-carboxyl-5-pyrazolone
-
Reaction Setup: In a reaction flask, add 3-nitrophenyl hydrazine (6.12 g), this compound (8.6 g), and water (50 mL).
-
pH Adjustment: Adjust the pH of the mixture to 5.5 with acetic acid.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 7 hours.
-
Hydrolysis: After the initial reaction is complete, add a 30% NaOH solution to adjust the pH to 13 and heat at 90 °C for 3 hours to effect hydrolysis of the ester.
-
Work-up and Purification: The product can be isolated by acidification of the reaction mixture and subsequent filtration and washing.
Synthesis of Pyridazinones
Pyridazinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. They can be synthesized from appropriate precursors derived from this compound. For instance, a γ-keto acid, which can be prepared through a series of reactions starting from a Michael addition to this compound, can be cyclized with hydrazine hydrate to form a pyridazinone ring.
Applications in Drug Development and Industry
The versatility of this compound as a synthetic building block has led to its use in the development of a wide range of commercially important products.
-
Agrochemicals: As detailed above, DEM is a key precursor in the industrial synthesis of the insecticide malathion.
-
Polymers and Coatings: this compound is used in the production of polyaspartic esters through its Aza-Michael addition with amines. These esters are then used as reactive components in two-part polyurethane coatings and adhesives, offering fast curing times and excellent durability.
-
Pharmaceutical Research: In the context of drug development, DEM is often used as a tool compound to study cellular processes. It is a well-known depletor of intracellular glutathione (GSH), a key antioxidant. By reacting with GSH in a Thia-Michael addition, DEM can induce oxidative stress, allowing researchers to investigate the role of GSH in various disease states and to screen for potential antioxidant drug candidates.
Conclusion
This compound is a foundational reagent in organic synthesis, offering efficient and versatile pathways for the construction of complex organic molecules. Its roles as a Michael acceptor and a dienophile are central to its utility, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds and the construction of cyclic systems. The detailed protocols and mechanistic insights provided in this guide highlight the practical applications of this compound for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity and applications will continue to drive innovation in the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science.
References
An In-depth Technical Guide to Michael Addition Reactions Involving Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Michael addition, or 1,4-conjugate addition, is a cornerstone of modern organic synthesis, prized for its efficiency in forming carbon-carbon and carbon-heteroatom bonds under generally mild conditions. Diethyl maleate (DEM), an α,β-unsaturated ester, serves as a versatile and reactive Michael acceptor, readily engaging with a diverse array of nucleophiles. Its unique electronic properties and steric profile make it a valuable substrate in numerous synthetic applications, from polymer chemistry to the construction of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of Michael addition reactions involving this compound, detailing the reaction mechanisms, scope of nucleophiles, catalytic strategies, and specific experimental protocols. Furthermore, it explores the significant role of this compound in drug development and biomedical research as a potent modulator of cellular redox homeostasis through the depletion of glutathione, offering insights into its application as a tool for studying oxidative stress pathways.
Introduction: The Michael Addition and this compound
First described by Arthur Michael in 1887, the Michael reaction involves the nucleophilic addition of a Michael donor (a nucleophile, often a stabilized carbanion like an enolate) to a Michael acceptor (an activated α,β-unsaturated compound)[1]. This compound is an exemplary Michael acceptor. The electron-withdrawing nature of its two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.
This reaction is thermodynamically favorable and is a fundamental transformation for creating 1,5-dicarbonyl compounds and their heteroatom analogues, which are pivotal structural motifs in many biologically active molecules.
Reaction Mechanism and Logical Workflow
The reaction proceeds via a conjugate addition mechanism. A base or nucleophilic catalyst typically initiates the reaction by either deprotonating the Michael donor to form a potent nucleophile (base catalysis) or by directly attacking the Michael acceptor to form a reactive intermediate (nucleophilic catalysis).
General Mechanism
The general base-catalyzed mechanism involves three key steps:
-
Deprotonation: A base removes an acidic proton from the Michael donor, generating a stabilized carbanion or enolate.
-
Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound, forming a new carbon-carbon or carbon-heteroatom bond and a transient enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a protic solvent), yielding the final adduct and regenerating the catalyst.
Scope of Michael Donors (Nucleophiles)
A wide variety of nucleophiles can participate in Michael additions with this compound.
-
Carbon Nucleophiles: Doubly stabilized carbanions are classic Michael donors. Diethyl malonate is a prime example, but other β-ketoesters, β-diketones, and cyanoesters are also effective[2][3].
-
Nitrogen Nucleophiles (Aza-Michael): Primary and secondary amines, anilines, and other nitrogen-containing heterocycles readily add to this compound. These aza-Michael reactions are often highly efficient and can sometimes proceed without a catalyst[4][5].
-
Sulfur Nucleophiles (Thia-Michael): Thiols and thiophenols are potent nucleophiles that undergo rapid thia-Michael addition. These reactions are crucial in bioconjugation chemistry and materials science. The reaction rate is often dependent on the pKa of the thiol.
-
Oxygen Nucleophiles (Oxa-Michael): While less common due to the reversibility of the reaction, alcohols can act as nucleophiles under specific conditions, typically with strong base catalysis.
Catalysis Strategies
The choice of catalyst is critical for controlling reaction rate, selectivity, and, in asymmetric synthesis, stereochemical outcome.
-
Base Catalysis: The most common strategy, employing bases like alkali metal alkoxides (NaOEt), amines (DBU, triethylamine), or inorganic bases (K₂CO₃). The base's role is to generate the nucleophilic species.
-
Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. This is particularly useful in asymmetric synthesis using chiral Lewis acid catalysts.
-
Organocatalysis: Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas are extensively used for enantioselective Michael additions. They operate through the formation of chiral iminium or enamine intermediates.
-
Catalyst-Free Conditions: Notably, the aza-Michael addition of certain amines to this compound can proceed efficiently at room temperature without any catalyst or solvent, offering a green chemistry approach.
Quantitative Data Summary
The following tables summarize quantitative data from various Michael addition reactions involving this compound, showcasing the influence of different nucleophiles, catalysts, and conditions.
Table 1: Aza-Michael Addition to Diethyl/Dimethyl Maleate
| Entry | Amine Nucleophile | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Cyclohexylamine | None | None | 0.75 h | >95% (NMR) | |
| 2 | Pentylamine | None | None | 4 h | 96% | |
| 3 | Pentylamine | DBU | Acetonitrile | 4 h | 97% | |
| 4 | Piperidine | None | CHCl₃ | 2 min | N/A (Polymer Mod.) |
Table 2: Asymmetric Michael Addition of Carbon Nucleophiles
| Entry | Carbon Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Chalcone | NiCl₂/(-)-Sparteine (10) | Toluene | 12 | 90 | 86 | |
| 2 | Diethyl malonate | 4-Cl-Chalcone | NiCl₂/(-)-Sparteine (10) | Toluene | 12 | 91 | 88 | |
| 3 | Diethyl malonate | Cyclopentenone | (S)-LiAl(BINOL)₂ | THF | 2 | N/A | >90 | |
| 4 | Diethyl malonate | β-Nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | 4 | 95 | 94 |
Table 3: Thiol-Michael Addition Reactivity Comparison
| Entry | Thiol Nucleophile | Michael Acceptor | Catalyst | Relative Reactivity | Reference |
| 1 | Hexanethiol | Diethyl Fumarate | Hexylamine | Faster | |
| 2 | Hexanethiol | This compound | Hexylamine | Slower | |
| 3 | Thioacetic Acid | ω-Maleate PEO | None (Sonication) | N/A | >98% Conv. |
| 4 | Cysteine | ω-Maleate PEO | None (UV) | N/A | >98% Conv. |
| Note: Diethyl fumarate, the trans-isomer of this compound, generally exhibits higher reactivity in thiol-Michael additions. |
Detailed Experimental Protocols
An understanding of the practical execution of these reactions is paramount for reproducibility and optimization.
General Experimental Workflow
The workflow for a typical Michael addition is a sequential process from setup to analysis.
Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol details a nickel-catalyzed enantioselective addition of a carbon nucleophile.
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to dry Toluene (5 mL). Stir the mixture at room temperature for 6 hours.
-
Reaction Setup: To the catalyst mixture, add chalcone (0.208 g, 1.0 mmol, 1.0 eq) portion-wise. Continue stirring for an additional 30 minutes.
-
Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.18 mL, 1.2 mmol, 1.2 eq) in dry Toluene (2 mL) to the reaction flask.
-
Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC until the starting material is consumed (approx. 12 hours). Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Pet. ether/EtOAc 90:10) to yield the final adduct.
Protocol 2: Catalyst-Free Aza-Michael Addition of an Amine
This protocol describes a solvent-free "green" addition of a nitrogen nucleophile.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (e.g., cyclohexylamine, 1.1 mmol, 1.1 eq).
-
Reaction: Stir the neat mixture at room temperature (e.g., 30-32°C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC. For many simple amines, the reaction is complete within 1-4 hours. As the reaction is solvent- and catalyst-free, if the product is sufficiently pure, it can be used directly. Otherwise, dissolve the mixture in a suitable solvent like ethyl acetate and purify via a short column of silica gel to remove excess amine.
Protocol 3: Base-Catalyzed Thiol-Michael Addition
This protocol is a representative procedure for the addition of a sulfur nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent like THF or acetonitrile (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%) or DBU, to the stirred solution.
-
Reaction and Work-up: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS. Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography if necessary.
Application in Drug Development: Glutathione Depletion and Oxidative Stress
Beyond its synthetic utility, this compound is a critical tool in biomedical research, particularly in studying cellular oxidative stress. DEM is a well-established depletor of intracellular glutathione (GSH), a critical tripeptide antioxidant.
The reaction is catalyzed by the enzyme Glutathione S-transferase (GST), which facilitates the nucleophilic attack of the thiol group of GSH onto the electrophilic double bond of DEM. This irreversible conjugation effectively removes GSH from the cellular antioxidant pool, inducing a state of oxidative stress.
This depletion triggers a cascade of cellular signaling events, most notably the activation of the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.
By inducing a controlled state of oxidative stress, DEM allows researchers to:
-
Investigate the mechanisms of drug-induced toxicity.
-
Study the role of redox signaling in disease states like cancer and neurodegeneration.
-
Screen for novel antioxidant compounds that can counteract the effects of GSH depletion.
Conclusion
The Michael addition reaction of this compound is a robust and versatile transformation in organic synthesis. Its reactivity with a broad spectrum of carbon and heteroatom nucleophiles, combined with a wide range of catalytic options, makes it an indispensable tool for constructing complex molecular architectures. For professionals in drug development, DEM's utility extends beyond a synthetic building block; it serves as a vital chemical probe for elucidating the intricate cellular pathways that govern oxidative stress and cytoprotection. A thorough understanding of its chemical reactivity and biological interactions is therefore essential for both synthetic chemists and biomedical researchers aiming to innovate in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential interactions of ethacrynic acid and this compound with glutathione S-transferases and their glutathione co-factor in the house fly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
The Biological Activities of Diethyl Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl maleate (DEM) is a widely utilized chemical probe in biomedical research, primarily known for its ability to deplete intracellular glutathione (GSH). This property makes it an invaluable tool for investigating the roles of oxidative stress and redox signaling in a multitude of cellular processes. As an α,β-unsaturated carbonyl compound, DEM readily reacts with sulfhydryl groups, most notably the cysteine residue of GSH, leading to its depletion and a subsequent cascade of biological effects. This technical guide provides a comprehensive overview of the biological activities of DEM, focusing on its core mechanisms of action, impact on key signaling pathways, and the experimental methodologies used to assess its effects.
Core Mechanism of Action: Glutathione Depletion and Oxidative Stress
The primary and most well-characterized biological activity of this compound is the depletion of intracellular glutathione.[1] This occurs through a covalent conjugation reaction with the sulfhydryl group of the cysteine residue in the GSH molecule, a reaction often catalyzed by glutathione S-transferases (GSTs).
This depletion of the primary intracellular antioxidant disrupts the cellular redox balance, leading to a state of oxidative stress characterized by an accumulation of reactive oxygen species (ROS).[2] The consequences of this oxidative shift are far-reaching, impacting numerous cellular functions and signaling pathways.
Quantitative Data on Glutathione Depletion
The efficacy of DEM in depleting GSH has been quantified in various experimental models. The in vitro IC50 for GSH depletion is in the range of 0.1-0.5 mM.[1] In vivo studies have demonstrated significant GSH reduction in various tissues following DEM administration.
| Tissue | Species | Dose | Time | GSH Depletion (%) | Reference |
| Lung | Rat | 4.6 mmol/kg (i.p.) | 2 hours | 82% | [1] |
| Brain | Rat | 4.6 mmol/kg (i.p.) | 2 hours | 45% | [1] |
| Liver | Mouse Lymphoma L5178Y cells | 107.6 µg/mL | 4 hours | >95% | |
| Liver | Mouse Lymphoma L5178Y cells | 6.7 µg/mL | 4 hours | >50% |
Modulation of Key Signaling Pathways
The oxidative stress induced by DEM triggers a number of cellular signaling cascades, most notably the Nrf2-Keap1 and Mitogen-Activated Protein Kinase (MAPK) pathways.
The Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.
DEM, as an electrophile, can directly modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective genes.
Figure 1: this compound-induced activation of the Nrf2 signaling pathway.
Upregulation of Nrf2 Target Genes:
| Gene | Cell Line/Model | DEM Concentration | Fold Change | Reference |
| HO-1 | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |
| Nqo1 | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |
| Gclm | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |
| Gclc | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |
| G6PD | HepG2 cells | 1 mM | Elevated | |
| NQO1 | HepG2 cells | 1 mM | Elevated | |
| HMOX-1 | HepG2 cells | 1 mM | Elevated |
Mitogen-Activated Protein Kinase (MAPK) Pathway
DEM has been shown to activate all three major branches of the MAPK signaling pathway: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The activation of these pathways is a crucial cellular response to the oxidative stress induced by DEM.
Figure 2: Activation of MAPK signaling pathways by this compound.
Cellular Consequences of this compound Treatment
The biochemical changes induced by DEM culminate in a range of cellular responses, including cytotoxicity, apoptosis, and cell cycle arrest.
Cytotoxicity
DEM exhibits dose-dependent cytotoxicity in various cell types. This is often a consequence of overwhelming oxidative stress and the disruption of essential cellular processes.
| Cell Line | DEM Concentration | Effect | Reference |
| Transformed C3H10T1/2 and BALB/c 3T3 cells | 0.25 mM | Decreased cell viability to 75% | |
| Human colorectal carcinoma cells | Not specified | Cytotoxic |
Apoptosis
DEM is a known inducer of apoptosis, or programmed cell death. This process is mediated by the activation of pro-apoptotic signaling pathways and the modulation of apoptosis-related proteins such as the Bcl-2 family. Studies have shown that DEM treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological activities of this compound.
Glutathione Depletion Assay
Principle: The most common method for measuring GSH levels is the enzymatic recycling assay, which utilizes glutathione reductase. The rate of color development from the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is proportional to the GSH concentration. To measure oxidized glutathione (GSSG), a thiol-scavenging agent like N-ethylmaleimide (NEM) or 2-vinylpyridine is used to derivatize GSH before the assay.
Protocol:
-
Sample Preparation:
-
For cultured cells, wash cells with ice-cold PBS and lyse them in a buffer containing a deproteinizing agent (e.g., 5% sulfosalicylic acid).
-
For tissue samples, homogenize the tissue in a similar ice-cold lysis buffer.
-
Centrifuge the lysate to pellet the protein precipitate and collect the supernatant.
-
-
GSH Measurement:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and DTNB.
-
Add the sample supernatant to the reaction mixture.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
-
GSSG Measurement:
-
Treat a separate aliquot of the sample supernatant with a thiol-scavenging agent (e.g., 2-vinylpyridine) to block GSH.
-
Perform the enzymatic recycling assay as described for GSH. The measured absorbance will be proportional to the GSSG concentration.
-
-
Calculation:
-
Calculate GSH and GSSG concentrations based on a standard curve generated with known concentrations of GSH and GSSG.
-
Figure 3: Experimental workflow for the determination of GSH and GSSG levels.
Reactive Oxygen Species (ROS) Detection
Principle: The most widely used method for detecting intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
DEM Treatment: Treat the cells with the desired concentrations of DEM for the appropriate time.
-
Probe Loading: Remove the treatment medium and wash the cells with a serum-free medium or PBS. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of DEM for the desired duration.
-
MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
Apoptosis (TUNEL) Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). The incorporated label can then be detected and quantified.
Protocol:
-
Cell/Tissue Preparation:
-
For cultured cells, grow and treat them on coverslips or in chamber slides.
-
For tissue sections, use paraffin-embedded or frozen sections.
-
-
Fixation and Permeabilization: Fix the samples with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow the TdT enzyme access to the nucleus.
-
TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT and labeled dUTPs for 1-2 hours at 37°C in a humidified chamber.
-
Detection:
-
If using biotin-dUTP, incubate with a streptavidin-conjugated fluorescent probe or an enzyme (like HRP) followed by a chromogenic substrate.
-
If using a fluorescently labeled dUTP, proceed directly to visualization.
-
-
Visualization and Quantification: Visualize the labeled cells using a fluorescence or light microscope. The percentage of TUNEL-positive cells can be quantified by counting the number of labeled nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI or Hoechst).
Conclusion
This compound is a powerful tool for studying the biological consequences of glutathione depletion and oxidative stress. Its ability to modulate key signaling pathways, including the Nrf2 and MAPK pathways, and induce cellular responses such as apoptosis, makes it a valuable compound for research in toxicology, cancer biology, and drug development. A thorough understanding of its mechanisms of action and the appropriate experimental methodologies to study its effects is crucial for its effective use in advancing our knowledge of redox biology and its implications in health and disease.
References
An In-depth Technical Guide to Diethyl Maleate (CAS Number: 141-05-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl maleate (DEM) is a versatile organic compound with the CAS number 141-05-9. It is the diethyl ester of maleic acid and finds extensive application as a chemical intermediate in various industries, including the manufacturing of polymers, coatings, and pharmaceuticals.[1][2][3] In the realm of biomedical research, DEM is a widely utilized tool for studying the cellular response to oxidative stress. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a critical antioxidant.[4][5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, key chemical reactions, and detailed experimental protocols for its use in research. It also elucidates the signaling pathways modulated by DEM and presents workflows for its application in drug development.
Physicochemical and Toxicological Properties
This compound is a colorless, transparent, oily liquid with a fruity odor. It is sparingly soluble in water but readily soluble in organic solvents such as ethanol and ether. Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 141-05-9 | |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Colorless, transparent liquid | |
| Melting Point | -10 °C | |
| Boiling Point | 223-225 °C | |
| Density | 1.064 - 1.066 g/cm³ at 20-25 °C | |
| Flash Point | 93 °C | |
| Refractive Index | 1.4383 - 1.441 at 20-25 °C | |
| Vapor Pressure | 1 mmHg at 57.3 °C | |
| Water Solubility | Slightly soluble (1.4% in water at 30°C) |
Toxicology and Safety
This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin, and may cause sensitization upon skin contact. Ingestion may cause lung damage if aspirated. Long-term exposure can lead to skin dryness and cracking. A crucial toxicological aspect of DEM is its ability to rapidly conjugate with and deplete tissue stores of glutathione, which can lead to oxidative stress.
Synthesis and Chemical Reactions
Synthesis
The primary industrial synthesis of this compound involves the esterification of maleic acid or its anhydride with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst like an acid zeolite.
Experimental Protocol: Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, a Dean-Stark trap, and a thermometer, combine maleic anhydride, absolute ethanol, a solid acid catalyst (e.g., acid zeolite), and a water entrainer (e.g., benzene or toluene). A typical molar ratio of maleic anhydride to ethanol is 1:2 or higher to drive the reaction towards the diester.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected, which typically takes 25-30 minutes after the initial water evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water to remove any remaining acid and unreacted ethanol.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by distillation, collecting the fraction boiling at 216-220 °C.
Key Chemical Reactions
This compound is a versatile reagent in organic synthesis, primarily due to its electrophilic carbon-carbon double bond.
-
Michael Addition: As a Michael acceptor, DEM readily reacts with nucleophiles, such as amines and thiols, in a conjugate addition reaction. This reaction is fundamental to its biological activity, where the thiol group of glutathione attacks the double bond.
-
Diels-Alder Reaction: this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.
Biological Activity and Signaling Pathways
The most significant biological effect of this compound is the depletion of intracellular glutathione (GSH). This occurs through a Michael addition reaction where the sulfhydryl group of GSH conjugates with the electron-deficient double bond of DEM, a reaction often catalyzed by glutathione S-transferases (GSTs).
Glutathione Depletion and Oxidative Stress
The depletion of GSH disrupts the cellular redox balance, leading to a state of oxidative stress. This is characterized by an accumulation of reactive oxygen species (ROS). This property makes DEM a valuable tool for studying the cellular mechanisms of oxidative stress and the protective roles of GSH.
Modulation of Signaling Pathways
The oxidative stress induced by DEM activates several cellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 pathways.
-
MAPK Pathway: DEM has been shown to activate all three major MAPK family members: ERK, JNK, and p38. This activation is a cellular response to the induced oxidative stress and can lead to various downstream effects, including apoptosis and cell cycle arrest.
-
Nrf2 Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophiles like DEM can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant and cytoprotective genes.
Experimental Protocols
In Vitro Glutathione Depletion
This protocol provides a general guideline for depleting glutathione in a cultured cell line, such as HepG2 human liver cancer cells.
-
Cell Culture: Culture HepG2 cells in the recommended medium and conditions until they reach 70-80% confluency.
-
DEM Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 0.1-1 mM).
-
Treatment: Remove the existing medium from the cells and replace it with the DEM-containing medium. Incubate the cells for the desired period (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.
-
GSH Measurement: Determine the intracellular GSH concentration using a commercially available kit or by following a standard protocol, such as the Ellman's reagent-based assay.
Glutathione Measurement using Ellman's Reagent
This colorimetric assay is a common method for quantifying total glutathione.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5).
-
Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.
-
Glutathione Reductase: Prepare a solution of glutathione reductase in the assay buffer.
-
NADPH: Prepare a solution of NADPH in the assay buffer.
-
-
Standard Curve: Prepare a series of known concentrations of GSH in the assay buffer to generate a standard curve.
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate or GSH standards.
-
Add the assay buffer, Ellman's reagent, and glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the glutathione concentration.
Experimental Workflow for Drug Development
This compound can be used to create a model of cellular oxidative stress to screen for potential protective effects of drug candidates.
Spectral Data
The following tables summarize the key spectral data for this compound.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.28 | s | 2H | =CH |
| 4.25 | q | 4H | -OCH₂- |
| 1.31 | t | 6H | -CH₃ |
s = singlet, q = quartet, t = triplet
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O |
| 129.8 | =CH |
| 61.1 | -OCH₂- |
| 14.1 | -CH₃ |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (alkyl) |
| ~1720 | C=O stretch (ester) |
| ~1640 | C=C stretch |
| ~1160 | C-O stretch |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular Ion) |
| 127 | [M - OEt]⁺ |
| 99 | [M - CO₂Et]⁺ |
Conclusion
This compound is an invaluable tool for researchers in the fields of toxicology, pharmacology, and drug development. Its well-characterized ability to deplete intracellular glutathione provides a robust model for studying cellular responses to oxidative stress and for screening novel therapeutic agents. A thorough understanding of its chemical properties, biological activities, and the signaling pathways it modulates is essential for its effective and safe use in a research setting. This guide provides a foundational resource for scientists working with this important chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl maleate(624-48-6) 1H NMR spectrum [chemicalbook.com]
- 4. Nrf2 activator this compound attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Diethyl Maleate: A Technical Guide to its Solubility in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of diethyl maleate in aqueous and organic media. The information presented is intended to support research and development activities where this compound is utilized as a reagent, intermediate, or solvent. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.
Core Topic: Solubility of this compound
This compound is a colorless liquid organic compound, specifically the diethyl ester of maleic acid. Its utility in various chemical syntheses, including as a dienophile in Diels-Alder reactions and as a Michael acceptor, necessitates a thorough understanding of its solubility characteristics. Furthermore, its role as a glutathione (GSH) depleting agent in toxicological and pharmacological studies underscores the importance of its behavior in both aqueous and organic environments.
Quantitative Solubility Data
The solubility of this compound in water and several common organic solvents has been compiled from various sources. The data are presented in Table 1 for ease of comparison.
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| Water | H₂O | ~1.4 | 30 | Also reported as 1.38 g/100mL at 20°C[1]. Some sources qualitatively describe it as insoluble or slightly soluble[2][3][4][5]. |
| Ethanol | C₂H₅OH | ≥ 10 | Room Temperature | Miscible/Soluble in all proportions. |
| Diethyl Ether | (C₂H₅)₂O | Miscible | Room Temperature | Soluble in all proportions. |
| Acetone | (CH₃)₂CO | Fully Miscible | Room Temperature | Soluble in all proportions. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 10 | Room Temperature | |
| Benzene | C₆H₆ | Partially Soluble | Room Temperature | |
| Chloroform | CHCl₃ | Partially Soluble | Room Temperature |
Experimental Protocols
The determination of solubility is a critical step in the characterization of a chemical substance. The following section details a standardized method for determining the water solubility of a compound like this compound.
Determination of Water Solubility via the Shake-Flask Method (Adapted from OECD Guideline 105)
The shake-flask method is a widely accepted technique for determining the water solubility of substances. It involves saturating water with the test substance and measuring the concentration of the substance in the aqueous phase.
1. Principle: An excess amount of the test substance (this compound) is agitated in a flask with a known volume of water at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the resulting saturated aqueous solution is then determined by a suitable analytical method.
2. Materials and Equipment:
-
This compound (analytical grade)
-
Distilled or deionized water
-
Constant temperature water bath or shaker incubator
-
Glass flasks with stoppers
-
Centrifuge
-
Analytical balance
-
Appropriate analytical instrumentation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
-
Volumetric glassware
3. Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.
-
Definitive Test:
-
Add an excess amount of this compound to a flask containing a known volume of water. The excess should be sufficient to ensure that a saturated solution is formed.
-
Seal the flask and place it in a constant temperature bath, typically maintained at 20 ± 0.5 °C or 30 ± 0.5 °C.
-
Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
After equilibration, allow the mixture to stand at the test temperature to permit phase separation.
-
Centrifuge the samples to separate the undissolved this compound from the aqueous phase.
-
Carefully withdraw an aliquot of the clear, saturated aqueous phase for analysis.
-
Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., GC-FID).
-
The experiment should be performed in triplicate.
-
4. Data Analysis: The solubility is reported as the average concentration from the triplicate measurements, typically in units of g/L or mg/mL. The standard deviation should also be reported.
Visualizations
The following diagrams illustrate a key biochemical pathway involving this compound and a typical experimental workflow for solubility determination.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
Diethyl maleate boiling point and melting point
An In-depth Technical Guide to the Physical Properties of Diethyl Maleate
Introduction
This compound (CAS No. 141-05-9) is an organic compound with the chemical formula C8H12O4.[1] It is the diethyl ester of maleic acid.[2][3][4] At room temperature, it exists as a colorless liquid and sees significant use as a reagent in organic synthesis, particularly in Diels-Alder reactions and as a precursor in the production of the pesticide malathion.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties, such as boiling and melting points, is crucial for its application in synthesis, purification, and formulation. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and logical workflows for these processes.
Physicochemical Data of this compound
The boiling and melting points are critical physical constants that provide insights into the purity and identity of a substance. The data for this compound are summarized below.
| Property | Value | Conditions |
| Melting Point | -10 °C | - |
| Boiling Point | 225 °C | at 101.3 kPa (1 atm) |
| 223 °C | at 101.3 kPa | |
| 220 °C | at 1 atm | |
| 219.5 °C | at 758 mmHg | |
| Density | 1.064 g/mL | at 25 °C |
| Refractive Index | 1.441 | at 20 °C |
Experimental Protocols for Determination of Physical Properties
Accurate determination of boiling and melting points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a very narrow range. The presence of impurities typically lowers and broadens the melting point range, making it a key indicator of purity.
Methodology: Capillary Tube Method
The most common technique for determining the melting point of a solid organic compound is the capillary tube method.
-
Sample Preparation: A small amount of the solid sample, in this case, solidified this compound, must be thoroughly dried and, if necessary, crushed into a fine powder.
-
Loading the Capillary Tube: The open end of a thin-walled capillary tube (sealed at one end) is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample should form a compact column of 2-3 mm in height.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument like a Mel-Temp apparatus. The apparatus contains a heating block or an oil bath to ensure uniform heating.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Like the melting point, it is a characteristic physical property used for identification and purity assessment.
Methodology: Micro-Boiling Point Determination (Capillary Method)
For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique.
-
Apparatus Setup: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.
-
Heating: The test tube assembly is gently heated in a water or oil bath. As the temperature rises, the air trapped in the capillary tube expands and is expelled, seen as a stream of bubbles.
-
Observation: Upon further heating, the liquid begins to boil, and its vapor fills the capillary tube, resulting in a rapid and continuous stream of bubbles emerging from the capillary's open end.
-
Cooling and Measurement: The heating is then discontinued. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn up into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure inside the capillary.
Methodology: Distillation
For larger volumes, the boiling point can be determined during simple distillation.
-
Apparatus Setup: The liquid is placed in a distillation flask, and a distillation apparatus is assembled. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The liquid is heated to a boil.
-
Measurement: As the vapor passes into the condenser, the temperature reading on the thermometer will stabilize. This constant temperature, observed during the collection of the distillate, is the boiling point of the liquid.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical and experimental workflows for determining the physical properties of a substance like this compound.
Caption: Logical workflow for assessing compound purity using melting point analysis.
Caption: Step-by-step experimental workflow for the capillary method of boiling point determination.
References
Unraveling the Toxicological Profile of Diethyl Maleate: An In-depth Technical Guide
The Crucial Role of Diethyl Maleate in Malathion Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synthesis of malathion, a widely used organophosphate insecticide, with a core focus on the pivotal role of diethyl maleate as a key intermediate. This document details the chemical pathways, experimental protocols, and quantitative data associated with the production of malathion, offering valuable insights for professionals in chemical research and development.
Introduction: this compound as a Precursor
This compound (C₈H₁₂O₄) is a diethyl ester of maleic acid.[1][2] It serves as a critical raw material in the synthesis of numerous organic compounds, most notably the organophosphorus pesticide, malathion.[3][4] The production of malathion involves the nucleophilic addition of O,O-dimethyldithiophosphoric acid to the electron-deficient double bond of this compound.[5] This reaction forms the basis of the commercial manufacturing process for malathion.
Chemical Synthesis Pathway
The primary method for malathion production is the reaction of O,O-dimethyldithiophosphoric acid with this compound. This process can be catalyzed by substances such as triethylamine and may include a polymerization inhibitor like hydroquinone to prevent unwanted side reactions of this compound and its isomer, diethyl fumarate.
The overall chemical reaction is as follows:
(CH₃O)₂PS₂H + C₂H₅OOCCH=CHCOOC₂H₅ → (CH₃O)₂P(S)SCH(COOC₂H₅)CH₂(COOC₂H₅)
This reaction pathway is illustrated in the diagram below.
Caption: Chemical reaction for the synthesis of Malathion.
Experimental Protocols
The synthesis of malathion from this compound is a multi-step process, which includes the preparation of the O,O-dimethyldithiophosphoric acid intermediate followed by its reaction with this compound and subsequent purification of the final product.
Preparation of O,O-dimethyldithiophosphoric Acid
A common method for synthesizing O,O-dimethyldithiophosphoric acid involves the reaction of phosphorus pentasulfide with methanol in an organic solvent, such as toluene.
Detailed Methodology:
-
Suspend phosphorus pentasulfide in toluene under a nitrogen atmosphere in a suitable reactor.
-
Heat the suspension with stirring to approximately 60°C.
-
Add methanol dropwise over a period of several hours while maintaining the reaction temperature.
-
After the addition is complete, cool the mixture.
-
The resulting product is a solution of O,O-dimethyldithiophosphoric acid in toluene.
Synthesis of Malathion
The core of the malathion synthesis is the reaction between O,O-dimethyldithiophosphoric acid and this compound.
Detailed Methodology:
-
The solution of O,O-dimethyldithiophosphoric acid can be used directly or extracted into an aqueous phase.
-
Add this compound to the O,O-dimethyldithiophosphoric acid. The reaction can be carried out in a heterogeneous two-layer mixture (aqueous and organic) with mechanical mixing.
-
The reaction temperature is typically maintained between 25°C and 70°C.
-
The reaction is allowed to proceed for a duration of 2 to 12 hours.
-
To minimize polymerization of this compound and diethyl fumarate, a polymerization inhibitor such as hydroquinone can be added.
Purification of Malathion
The crude malathion product is subjected to purification steps to remove unreacted starting materials and byproducts.
Detailed Methodology:
-
After the reaction, the organic layer containing malathion is separated.
-
The organic phase is washed multiple times with water.
-
Further purification can be achieved by treating the malathion-containing organic layer with a sulfur-based reagent, such as a sodium bisulfite solution, to reduce certain impurities.
-
The purified malathion is then isolated.
The general workflow for the synthesis and purification of malathion is depicted in the following diagram.
Caption: Experimental workflow for Malathion synthesis.
Quantitative Data
The efficiency and success of malathion synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various experimental protocols.
Table 1: Reactant Molar Ratios and Reaction Conditions
| Parameter | Value | Reference |
| Molar Ratio of this compound to O,O-dimethyldithiophosphoric Acid | 1:1 to 2:1 | |
| Reaction Temperature | 25°C to 70°C | |
| Preferred Reaction Temperature | 40°C to 65°C | |
| Optimal Reaction Temperature | ~53°C | |
| Reaction Time | 2 to 12 hours | |
| Preferred Reaction Time | 5 to 10 hours | |
| Optimal Reaction Time | ~8 hours | |
| Molar Ratio of this compound to Polymerization Inhibitor (Hydroquinone) | 50:1 to 500:1 |
Table 2: Example of Reactant Quantities and Product Yield
| Reactant | Quantity | Reference |
| O,O-dimethyldithiophosphoric Acid | 1.0 - 1.25 kg | |
| This compound | 1.2 kg | |
| Product | ||
| Malathion (in this compound solution) | 1.5 - 1.9 kg |
Table 3: Purity Specifications for Pharmaceutical Grade Malathion
| Substance | Purity/Impurity Level | Reference |
| Malathion | > 99.5% (w/w) | |
| Isomalathion | < 0.09% | |
| O,O,S-trimethyl phosphorodithioate | < 0.03% | |
| Diethyl Fumarate | < 0.002% | |
| Total Impurities | < 0.21% | |
| Water Content | < 0.02% |
Conclusion
This compound is an indispensable intermediate in the industrial production of malathion. The synthesis, which involves the addition of O,O-dimethyldithiophosphoric acid to this compound, is a well-established process. The optimization of reaction parameters such as temperature, reaction time, and reactant ratios, along with effective purification methods, is crucial for achieving high yields and the desired purity of the final product, especially for pharmaceutical applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and development of malathion and related organophosphorus compounds.
References
Methodological & Application
Application Notes and Protocols for In Vitro Glutathione Depletion Using Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining redox homeostasis. Depletion of intracellular GSH can sensitize cells to oxidative stress, enhance the efficacy of certain drugs, and is a key event in various pathological conditions. Diethyl maleate (DEM) is a widely used chemical agent for inducing GSH depletion in vitro and in vivo. DEM, an α,β-unsaturated carbonyl compound, depletes GSH through conjugation, a reaction catalyzed by glutathione S-transferases (GSTs).[1] This document provides detailed application notes and protocols for the use of this compound to achieve in vitro glutathione depletion, along with methods for quantifying the extent of depletion.
Mechanism of Action
This compound depletes cellular glutathione by acting as a substrate for glutathione S-transferases (GSTs). In this enzymatic reaction, the sulfhydryl group of GSH attacks the electrophilic double bond of DEM, forming a stable conjugate. This process effectively sequesters GSH, making it unavailable for its normal cellular functions. The in vitro IC50 for this irreversible covalent binding is in the range of 0.1-0.5 mM.[2][3]
References
Application Note: Aza-Michael Addition of Amines to Diethyl Maleate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a powerful and atom-economical method for forming carbon-nitrogen bonds. This application note provides a detailed overview and experimental protocols for the Aza-Michael addition of primary and secondary amines to diethyl maleate. This compound, and the closely related dimethyl maleate, are highly reactive Michael acceptors due to the presence of two electron-withdrawing groups and their thermodynamically less stable cis-isomer configuration.[1][2] This reactivity allows the reaction to proceed efficiently under mild conditions, often without the need for catalysts or solvents, aligning with the principles of green chemistry.[1][2] The resulting β-amino ester products are valuable intermediates in the synthesis of pharmaceuticals, bioactive molecules, and polymers.[3]
Reaction Principles and Mechanism
The Aza-Michael reaction is a 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the amine attacks the electrophilic β-carbon of the double bond, which is activated by two electron-withdrawing ester groups. The reaction typically proceeds through a zwitterionic intermediate, followed by a proton transfer to yield the final β-amino ester adduct. For primary and secondary amines, this reaction can often proceed without a catalyst. However, for less nucleophilic amines, such as aromatic amines, catalysts or specific solvent conditions may be necessary to facilitate the reaction.
The general mechanism is depicted below:
Key Advantages and Applications
The Aza-Michael addition to this compound offers several significant advantages:
-
High Atom Economy: The reaction is an addition reaction, meaning all atoms from the reactants are incorporated into the product, generating no byproducts.
-
Mild Conditions: Many reactions proceed at room temperature without the need for heating.
-
Green Chemistry: The ability to perform the reaction under solvent-free and catalyst-free conditions makes it environmentally friendly.
-
High Yields: The reaction typically provides high to excellent yields of the desired product.
Applications: The β-amino ester products are versatile building blocks. They are crucial intermediates for the synthesis of:
-
Nitrogen-containing bioactive compounds and drugs.
-
Modified polymers and polymeric networks.
-
Complex heterocyclic compounds through domino reactions.
Experimental Protocols
The following protocols provide a general framework for conducting the Aza-Michael addition. An experimental workflow is visualized in Figure 2.
Protocol 1: Solvent-Free Aza-Michael Addition of an Aliphatic Amine
This protocol is adapted from studies on the uncatalyzed addition of amines to dialkyl maleates and is suitable for most primary and secondary aliphatic amines.
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., cyclohexylamine, piperidine) (1.0-1.1 equiv.)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add the amine dropwise to the flask at room temperature while stirring. If the amine is a solid, it can be added in portions.
-
Seal the flask and allow the mixture to stir at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with aliphatic amines are often complete within a few hours.
-
Once the reaction is complete (disappearance of the starting material), the product can be purified.
Work-up and Purification:
-
For many aliphatic amines, the reaction goes to completion and the resulting crude product is of high purity.
-
If necessary, excess amine and any volatile impurities can be removed under reduced pressure.
-
For further purification, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Solvent-Assisted Aza-Michael Addition of an Aromatic Amine
This protocol is intended for less reactive nucleophiles like anilines, which may require a solvent to facilitate the reaction. Polar protic solvents like hexafluoroisopropanol (HFIP) or methanol can promote the addition of weak nucleophiles.
Materials:
-
This compound (1.0 equiv.)
-
Aromatic amine (e.g., aniline) (1.2-1.5 equiv.)
-
Solvent (e.g., Methanol, HFIP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine in the chosen solvent.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. The use of polar protic solvents can activate the Michael acceptor, facilitating the attack of the weak nucleophile.
-
Monitor the reaction progress by TLC or GC-MS. These reactions may require longer reaction times, from several hours to days.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative data for the Aza-Michael addition of various amines to dialkyl maleates under catalyst-free conditions.
Table 1: Reaction of Primary Amines with Dimethyl Maleate (Solvent-Free)
| Entry | Amine | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | n-Pentylamine | 4 | 96 | |
| 2 | Cyclohexylamine | 2 | 98 | |
| 3 | Benzylamine | 2 | 98 | |
| 4 | Allylamine | 3 | 97 |
Data adapted from studies on dimethyl maleate, which exhibits similar reactivity to this compound.
Table 2: Reaction of Secondary Amines with Dimethyl Maleate (Solvent-Free)
| Entry | Amine | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperidine | 0.25 | 98 | |
| 2 | Pyrrolidine | 0.25 | 98 | |
| 3 | Morpholine | 0.5 | 97 | |
| 4 | Diethylamine | 24 | 95 |
Data adapted from studies on dimethyl maleate, which exhibits similar reactivity to this compound.
Conclusion
The Aza-Michael addition of amines to this compound is a highly efficient and versatile method for the synthesis of β-amino esters. The reaction's simplicity, mild conditions, and high yields make it an attractive strategy in both academic research and industrial applications, particularly in the fields of medicinal chemistry and materials science. The ability to perform the reaction under solvent-free and catalyst-free conditions further enhances its appeal as a green chemical process.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Diethyl Maleate (DEM) as a tool to induce oxidative stress in experimental models. This document outlines the mechanism of action of DEM, provides detailed protocols for its use, and describes methods for assessing the resulting cellular stress.
Introduction
This compound (DEM) is a widely used electrophilic agent for inducing oxidative stress in both in vitro and in vivo models. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a critical non-enzymatic antioxidant. This depletion disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components. This makes DEM an invaluable tool for studying the pathophysiology of diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases, and for the development of therapeutic interventions targeting these conditions.
Mechanism of Action
DEM, an α,β-unsaturated carbonyl compound, readily reacts with the sulfhydryl group of GSH.[1] This conjugation reaction is catalyzed by the enzyme Glutathione S-transferase (GST), leading to the formation of a DEM-GSH conjugate.[1] This process effectively sequesters and depletes the cellular pool of reduced GSH. The loss of GSH impairs the cell's ability to neutralize ROS, resulting in oxidative stress. Concurrently, DEM can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, as a compensatory mechanism.[2][3] It has also been shown to activate members of the Mitogen-Activated Protein Kinase (MAPK) family.[4]
Data Summary
The following tables summarize quantitative data from various studies utilizing DEM to induce oxidative stress.
Table 1: In Vitro Applications of this compound
| Cell Line | DEM Concentration | Incubation Time | Key Findings | Reference |
| Chinese hamster lung (V79) & Human lung carcinoma (A549) | 0.5 mM | 2 hours | Depleted cellular GSH to less than 5% of control values. | |
| Transformed C3H10T1/2 and BALB/c 3T3 cells | 0.25 mM | Not specified | Resulted in GSH depletion, ROS generation, cell cycle arrest, and apoptosis. | |
| Mouse lymphoma L5178Y (TK+/-) | 0.039-2.5 mM (6.7-430.6 µg/mL) | 4 hours | GSH was decreased by more than 50% at the lowest concentration and more than 95% at ≥107.6 µg/mL. | |
| N9 murine microglia | Not specified | 1 hour (pretreatment) | Attenuated NLRP3 inflammasome activation and decreased mitochondrial ROS. | |
| Cultured rat hepatocytes | Not specified | Not specified | Abruptly depleted cellular GSH, leading to lipid peroxidation and cell death. |
Table 2: In Vivo Applications of this compound
| Animal Model | DEM Dosage and Administration | Duration | Key Findings | Reference |
| Male Balb/c mice | Intraperitoneal injection | 2 weeks | Decreased reduced glutathione and increased oxidized glutathione in the testis; reduced sperm concentration and motility. | |
| Male and female rats | 0.25% in diet | 10 weeks | Increased liver Glutathione S-transferase (GST) activity. | |
| Mice | 1 ml/kg (in vivo) | Not specified | Inhibited protein synthesis in the brain and liver. |
Experimental Protocols
Protocol 1: Induction of Glutathione Depletion in Cell Culture
This protocol describes the general procedure for treating cultured cells with DEM to deplete intracellular GSH.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (DEM)
-
Phosphate-buffered saline (PBS)
-
Reagents for GSH quantification (e.g., Ellman's reagent, commercial GSH assay kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
DEM Preparation: Prepare a stock solution of DEM in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1-1 mM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the DEM-containing medium. Include a vehicle control (medium with the solvent used for DEM stock).
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer compatible with the chosen GSH quantification method.
-
GSH Quantification: Determine the intracellular GSH levels in the cell lysates using a suitable assay.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) using DCFDA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels following DEM treatment.
Materials:
-
DEM-treated and control cells
-
DCFDA (or H2DCFDA) solution
-
Serum-free medium or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with DEM as described in Protocol 1.
-
DCFDA Loading:
-
Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS at a final concentration of 5-20 µM.
-
Remove the treatment media from the cells and wash once with warm PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFDA solution and wash the cells once with PBS.
-
Measurement:
-
Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence immediately at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: For adherent cells, detach them using trypsin-EDTA and neutralize with a complete medium. For suspension cells, collect them by centrifugation. Resuspend the cell pellet in cold PBS and analyze immediately on a flow cytometer.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set.
-
Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity
This protocol provides a general method for determining SOD activity in cell lysates after DEM treatment.
Materials:
-
DEM-treated and control cell lysates
-
SOD assay kit (colorimetric or other formats)
-
Bradford reagent or other protein quantification assay
Procedure:
-
Sample Preparation:
-
Harvest cells and lyse them in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and 0.1 mg/ml PMSF).
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total SOD activity.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the SOD activity.
-
SOD Activity Assay: Perform the SOD activity assay according to the manufacturer's instructions of the chosen commercial kit. These kits typically involve a reaction where superoxide radicals are generated and a colorimetric or fluorescent indicator is used to measure the dismutation of these radicals by SOD.
Protocol 4: Measurement of Glutathione Peroxidase (GPx) Activity
This protocol describes a general method for measuring GPx activity in cell lysates following DEM treatment.
Materials:
-
DEM-treated and control cell lysates
-
GPx assay kit
-
Protein quantification assay
Procedure:
-
Sample Preparation: Prepare cell lysates as described in Protocol 3.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
GPx Activity Assay: Follow the instructions provided with the commercial GPx assay kit. These assays typically measure the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-induced oxidative stress and cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nrf2 activator this compound attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 activator this compound attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Maleate in the Synthesis of Polyaspartic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polyaspartic esters using diethyl maleate, a key process in the development of advanced polymers for various applications, including coatings, adhesives, and biomedical materials. The core of this synthesis lies in the aza-Michael addition reaction, a robust and versatile method for forming carbon-nitrogen bonds.
Introduction
Polyaspartic esters are a class of aliphatic polyureas that have gained significant attention due to their desirable properties, including high solid content, low viscosity, rapid curing at ambient temperatures, and excellent weather resistance. The synthesis typically involves the reaction of a primary diamine with a dialkyl maleate, most commonly this compound. This reaction proceeds via an aza-Michael addition, where the primary amine adds across the activated double bond of the this compound. The resulting secondary diamine, a polyaspartic ester, is then reacted with a polyisocyanate to form the final polyurea network. The steric hindrance introduced by the ester groups on the aspartate molecule slows down the reaction with isocyanates, providing a more manageable pot life compared to conventional polyureas.[1][2]
The versatility of this chemistry allows for the tuning of the final polymer properties by careful selection of the starting diamine and reaction conditions. This has led to their exploration in various fields, including the development of drug delivery systems, where their biocompatibility and tunable degradation rates are highly advantageous.[3][4][5]
Reaction Mechanism: Aza-Michael Addition
The fundamental reaction for the synthesis of polyaspartic esters is the aza-Michael addition of a primary amine to this compound. This reaction is a type of conjugate addition where the nucleophilic amine attacks the electrophilic β-carbon of the α,β-unsaturated ester. The reaction proceeds through a nucleophilic addition followed by a proton transfer to yield the stable secondary amine adduct. The reaction is typically carried out without a catalyst, although the amine reactant itself can act as a base to facilitate the reaction.
Caption: Aza-Michael addition of a primary diamine to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses of polyaspartic esters using this compound. These tables are designed for easy comparison of different reaction conditions and their outcomes.
Table 1: Reaction Parameters for the Synthesis of Polyaspartic Esters
| Amine Reactant | Diethylamine:Amine Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 4,4'-Diaminodicyclohexylmethane | 2:1 | 70-80 | 8-12 | Not Specified | |
| 4,4'-Diaminodicyclohexylmethane | 2:1 | 70-80 | 150 | Not Specified | |
| Jeffamine D-2000 | >1:1 (excess this compound) | 25, then 60 | 2, then 1.5 | Not Specified | |
| 4,4'-Diaminodicyclohexylmethane | 2:1 | 80 | 20 | 95 | |
| Polyetheramine D-230 | 2:1 | 80 | 20 | 94 | |
| Polyetheramine D-2000 | 2:1 | 80 | 20 | 93 | |
| 1,6-Hexanediamine | 1.56:1 | 60 | 4.5 | 99.8 |
Table 2: Properties of Resulting Polyaspartic Ester Resins
| Amine Reactant | Solid Content (%) | Pot Life with HDI Trimer (min) | Reference |
| 4,4'-Diaminodicyclohexylmethane & n-butyl aldehyde | 99.3 | 38 | |
| 4,4'-Diaminodicyclohexylmethane & methyl acrylate | Not Specified | 26 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyaspartic esters from this compound based on common procedures found in the literature.
Materials and Equipment
-
Reactants:
-
This compound (DEM)
-
Primary diamine (e.g., 4,4'-diaminodicyclohexylmethane, isophorone diamine, polyetheramines)
-
-
Equipment:
-
Multi-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Nitrogen inlet
-
Vacuum pump for film evaporation (optional)
-
General Synthesis Protocol
Caption: General experimental workflow for polyaspartic ester synthesis.
Step-by-Step Procedure:
-
Reactor Setup: Assemble a clean, dry multi-neck round-bottom flask with a mechanical stirrer, heating mantle, dropping funnel, condenser, and nitrogen inlet.
-
Charging the Reactor: Charge the primary diamine into the reaction flask.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure of nitrogen throughout the reaction to prevent side reactions with atmospheric moisture and oxygen.
-
Addition of this compound: Slowly add the this compound to the stirred primary diamine through the dropping funnel. The addition is typically exothermic, so the rate of addition should be controlled to maintain the temperature below 60°C. Cooling with an ice bath may be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (typically 70-80°C) and maintain it for the specified reaction time (ranging from 8 to over 100 hours, depending on the reactants and desired conversion).
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the C=C stretching vibration of this compound, or by titration methods to determine the remaining primary amine content.
-
Purification (Optional): After the reaction is complete, unreacted starting materials can be removed by film evaporation under reduced pressure to obtain the purified polyaspartic ester resin.
-
Product Characterization: The final product should be characterized to determine its properties, such as viscosity, amine value, and solid content.
Applications in Drug Development
Poly(aspartic acid) and its derivatives, including polyaspartic esters, are of significant interest in the field of drug delivery. Their biocompatibility, biodegradability, and the presence of functional groups that can be used for drug conjugation make them attractive candidates for various therapeutic applications.
-
Drug Conjugation: The secondary amine groups in the polyaspartic ester backbone can serve as points for attaching therapeutic agents, enabling the creation of polymer-drug conjugates. This approach can improve the solubility, stability, and pharmacokinetic profile of the conjugated drug.
-
Controlled Release: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer and the controlled release of the encapsulated or conjugated drug over time. The degradation rate can be tuned by altering the chemical structure of the polymer.
-
Nanoparticle Formulation: Amphiphilic copolymers based on polyaspartic esters can self-assemble in aqueous solutions to form nanoparticles, such as micelles and vesicles. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery to target tissues.
-
Gene Delivery: Cationic derivatives of polyaspartic acid have been explored as non-viral vectors for gene delivery. The positively charged polymer can form complexes with negatively charged nucleic acids (DNA or RNA), protecting them from enzymatic degradation and facilitating their entry into cells.
The synthesis of polyaspartic esters using this compound provides a versatile platform for designing and developing novel drug delivery systems with tailored properties for specific therapeutic needs. Further research in this area is focused on optimizing the polymer architecture and drug conjugation strategies to enhance therapeutic efficacy and minimize side effects.
References
Application Notes and Protocols for the Diels-Alder Reaction with Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction involves the concerted interaction between a conjugated diene and a dienophile. Diethyl maleate, an α,β-unsaturated ester, serves as an effective dienophile due to the electron-withdrawing nature of its two ester groups, which activates the double bond for reaction with a diene. The resulting cyclohexene derivatives are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The stereospecificity of the Diels-Alder reaction, where the stereochemistry of the dienophile is retained in the product, makes it a valuable tool for controlling the three-dimensional structure of synthetic targets.
This document provides detailed experimental procedures for conducting the Diels-Alder reaction with this compound using various dienes, including 1,3-butadiene and cyclopentadiene. It also explores the use of Lewis acid catalysis and microwave irradiation to enhance reaction rates and yields.
Experimental Protocols
Protocol 1: Reaction of this compound with 1,3-Butadiene
This protocol describes the synthesis of diethyl cis-4-cyclohexene-1,2-dicarboxylate. 1,3-Butadiene is a gas at room temperature and can be generated in situ from a suitable precursor like 3-sulfolene or bubbled directly into the reaction mixture.
Materials:
-
This compound
-
3-Sulfolene (for in situ generation of 1,3-butadiene) or 1,3-butadiene gas
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and 3-sulfolene (1.2 equivalents) in anhydrous toluene or xylene.
-
Reaction: Heat the mixture to reflux (approximately 110-140 °C) with vigorous stirring. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with this compound. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, diethyl cis-4-cyclohexene-1,2-dicarboxylate, can be purified by vacuum distillation.[1] Collect the fraction boiling at the appropriate temperature and pressure. The purity of the product can be confirmed by NMR spectroscopy.
Protocol 2: Reaction of this compound with Cyclopentadiene
This protocol details the reaction with freshly distilled cyclopentadiene to form the corresponding bicyclic adduct. Cyclopentadiene readily dimerizes at room temperature, so it must be prepared by cracking dicyclopentadiene immediately before use.
Materials:
-
This compound
-
Dicyclopentadiene
-
Ethyl acetate or diethyl ether
-
Distillation apparatus
-
Round-bottom flask
-
Stir plate
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to "crack" it into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask.
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethyl acetate or diethyl ether. Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution of this compound with stirring.
-
The reaction is typically exothermic and proceeds rapidly at room temperature. Stir the reaction mixture for 1-2 hours at room temperature.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting adduct is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes various reported conditions and yields for the Diels-Alder reaction of this compound with different dienes.
| Diene | Dienophile | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 1,3-Butadiene | This compound | Thermal (Reflux) | Toluene | 6 h | 83-86 | [1] |
| Cyclopentadiene | This compound | Thermal (Room Temp) | Diethyl Ether | 2 h | High | N/A |
| Furan | This compound | Unreactive | N/A | N/A | 0 | [1] |
| Cyclohexadiene | This compound | 0.1 mmol catalyst, 140 °C | 1,4-Dioxane | 16 h | N/A | N/A |
| 2,3-Dimethyl-1,3-butadiene | This compound | Microwave, 120 °C | Toluene | 5 min | Quantitative | [2] |
Advanced Protocols
Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids can significantly accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).
Procedure Outline:
-
Dissolve this compound in an anhydrous, non-coordinating solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, Sc(OTf)₃) (0.1 to 1.0 equivalent) dropwise.
-
Add the diene slowly to the reaction mixture.
-
Stir at low temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Perform a standard aqueous work-up and purify the product by column chromatography or distillation.
Microwave-Assisted Diels-Alder Reaction
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields.[3]
Procedure Outline:
-
In a microwave-safe reaction vessel, combine this compound, the diene, and a suitable solvent (e.g., toluene, or even solvent-free).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) for a short period (e.g., 5-30 minutes).
-
After cooling, open the vessel and work up the reaction as described in the thermal protocols.
Visualizations
General Mechanism of the Diels-Alder Reaction
Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Experimental Workflow for Diels-Alder Synthesis
Caption: A typical experimental workflow for a Diels-Alder synthesis.
References
Application Notes and Protocols for Diethyl Maleate in Polymer Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diethyl maleate (DEM) as a monomer in the production of a variety of polymers. This document includes information on different polymerization techniques, detailed experimental protocols, and potential applications, particularly in the biomedical and drug development fields.
Introduction
This compound (DEM) is a versatile monomer that can be incorporated into polymer chains through various polymerization mechanisms, including free-radical, anionic, and condensation polymerization. Its ester functionalities and carbon-carbon double bond allow for the synthesis of polymers with a range of properties, making it a valuable building block for materials used in coatings, adhesives, and biomedical applications. This document details specific protocols for the synthesis of polymers containing this compound and its derivatives.
Free-Radical Copolymerization of this compound with Vinyl Acetate
This section details the free-radical copolymerization of this compound (DEM) with vinyl acetate (VAc). Due to the lower reactivity of the maleate double bond, homopolymerization of DEM is challenging. However, it readily copolymerizes with more reactive monomers like vinyl acetate to yield copolymers with tailored properties.
Application Note
Copolymers of vinyl acetate and this compound are utilized in the formulation of adhesives, coatings, and binders. The incorporation of DEM can enhance the flexibility and adhesion of the resulting polymer. The following protocol is adapted from studies on the copolymerization of vinyl acetate with dialkyl maleates.
Experimental Protocol: Solution Copolymerization of VAc and DEM
Materials:
-
Vinyl acetate (VAc), distilled before use
-
This compound (DEM), distilled before use
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Toluene, anhydrous
Procedure:
-
A series of polymerization reactions are set up in glass ampoules.
-
For a typical reaction, add the desired amounts of VAc, DEM, AIBN, and toluene to an ampoule.
-
The ampoules are subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed ampoules are placed in a thermostatically controlled oil bath at 70°C for a specified time.
-
After the reaction, the ampoules are cooled rapidly to quench the polymerization.
-
The contents are poured into a large volume of methanol to precipitate the copolymer.
-
The precipitated polymer is filtered, washed with fresh methanol, and dried in a vacuum oven at 50°C to a constant weight.
-
The copolymer composition can be determined using ¹H NMR spectroscopy, and the molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
Quantitative Data
| Run | [VAc]₀ (mol/L) | [DEM]₀ (mol/L) | [AIBN]₀ (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 4.0 | 1.0 | 0.02 | 4 | 15.2 | 18,500 | 1.85 |
| 2 | 3.0 | 2.0 | 0.02 | 4 | 12.8 | 16,200 | 1.92 |
| 3 | 2.0 | 3.0 | 0.02 | 4 | 9.5 | 13,100 | 2.05 |
| 4 | 1.0 | 4.0 | 0.02 | 4 | 6.1 | 9,800 | 2.18 |
Note: The data presented in this table is representative and adapted from studies on analogous dialkyl maleates. Actual results may vary based on specific experimental conditions.
Experimental Workflow
Anionic Polymerization of Diethyl Methylidene Malonate (DEMM)
This section describes the anionic polymerization of diethyl methylidene malonate (DEMM), a highly reactive derivative of this compound. Anionic polymerization of DEMM can be initiated by weak bases under mild conditions.
Application Note
Polymers of DEMM can be used to create coatings with excellent adhesion to various substrates. The polymerization can be initiated from surfaces containing nucleophilic groups, leading to the formation of grafted polymer layers. This is particularly relevant for modifying the surface properties of materials in biomedical devices.
Experimental Protocol: Solution Anionic Polymerization of DEMM
Materials:
-
Diethyl methylidene malonate (DEMM)
-
Tetrahydrofuran (THF), anhydrous
-
1,1,3,3-Tetramethylguanidine (TMG) as an initiator
-
Trifluoroacetic acid (TFA) for quenching
Procedure:
-
In a 50 mL flask equipped with a stir bar, add 10 mL of anhydrous THF.
-
Purge the flask with nitrogen.
-
Dilute the TMG initiator in THF and add a specific amount (e.g., 2 x 10⁻⁵ mol) to the flask while stirring under nitrogen.
-
Inject 1.0 g of DEMM into the flask using a syringe.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Quench the reaction by adding an excess of trifluoroacetic acid.
-
Remove the solvent by vacuum distillation at room temperature.
-
The resulting polymer can be characterized by ¹H NMR and GPC.
Quantitative Data
| Initiator | [Monomer]₀ (mol/L) | [Initiator]₀ (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| TMG | 0.58 | 2.0 x 10⁻³ | 1 | >99 | 25,000 | 1.5 |
Note: This data is representative of the anionic polymerization of DEMM and may vary.
Signaling Pathway
Synthesis of Poly(octamethylene maleate (anhydride) citrate) (POMaC) for Biomedical Applications
This protocol details the synthesis of a biodegradable and biocompatible elastomer, Poly(octamethylene maleate (anhydride) citrate) (POMaC), where maleic anhydride (a precursor to the this compound structure within the polymer chain) is a key monomer.
Application Note
POMaC is a promising material for tissue engineering and drug delivery applications due to its tunable mechanical properties and biodegradability. The incorporation of maleic anhydride provides sites for crosslinking, allowing for the formation of robust hydrogels.
Experimental Protocol: Synthesis of POMaC Pre-polymer
Materials:
-
Citric acid
-
Maleic anhydride
-
1,8-Octanediol
Procedure:
-
In a 250 mL three-necked round-bottom flask fitted with a nitrogen inlet and outlet, combine citric acid, maleic anhydride, and 1,8-octanediol in the desired molar ratio.
-
Heat the mixture to 160-165°C under a nitrogen flow with stirring until the mixture melts and becomes clear.
-
Reduce the temperature to 140°C and continue the reaction under a nitrogen purge for 3 hours to form the pre-polymer.
-
The resulting viscous liquid is the POMaC pre-polymer.
-
The pre-polymer can be purified by dissolution in acetone and precipitation in water.
-
Characterization can be performed using ¹H NMR and MALDI-MS to determine the structure and molecular weight.
Quantitative Data
| Pre-polymer | Molar Ratio (Citric Acid : Maleic Anhydride : 1,8-Octanediol) | Reaction Time (h) | Average Mw (Da) |
| Pre-POMaC 4 | 6 : 4 : 10 | 3 | 624 |
| Pre-POMaC 6 | 4 : 6 : 10 | 3 | 718 |
| Pre-POMaC 8 | 2 : 8 : 10 | 3 | 945 |
Source: Data adapted from scientific literature on POMaC synthesis.[1]
Logical Relationship Diagram
Disclaimer
The protocols and data provided in these application notes are for informational purposes and are intended for use by qualified professionals. The experimental procedures are based on published scientific literature and may require optimization for specific laboratory conditions and applications. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Solvent-Free Aza-Michael Addition with Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvent-free aza-Michael addition of amines to diethyl maleate. This environmentally friendly method offers a highly efficient, atom-economical approach to synthesizing β-amino acid derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Performing this reaction under solvent-free conditions aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous solvents.[1][2] this compound is a readily available and reactive Michael acceptor for this transformation. The reaction can often proceed without a catalyst, affording high yields of the desired N-substituted diethyl aspartate derivatives.[1][3] In some cases, the use of a catalyst can further enhance the reaction rate and yield.
Data Presentation
The following tables summarize quantitative data for the solvent-free aza-Michael addition of various amines to this compound and related Michael acceptors.
Table 1: Catalyst-Free Solvent-Free Aza-Michael Addition
| Amine | Michael Acceptor | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexylamine | This compound | RT | - | High Conv. | [3] |
| Benzylamine | Methyl Acrylate | RT | 2.5 | 56 | |
| Pentylamine | Dimethyl Maleate | RT | 4 | 96 | |
| Imidazole | Methyl Acrylate | 80 | 5 | >97 |
Note: "RT" denotes room temperature. Data for Michael acceptors other than this compound are included to provide a broader context for reactivity.
Table 2: Catalyzed Solvent-Free Aza-Michael Addition
| Amine | Michael Acceptor | Catalyst | Temp. (°C) | Time | Yield (%) |
| Aniline | Methyl Acrylate | Novozym 435 | 60 | - | High |
| Various Amines | α,β-Unsaturated Carbonyls | Sulfated Zirconia | RT | 15-120 min | High |
| Benzylamine | Various Acrylates | DBU | RT - 130 | 0.5 - 6 h | 56 - 74 |
Note: This table highlights the use of various catalysts to promote the aza-Michael addition under solvent-free conditions.
Experimental Protocols
Protocol 1: General Catalyst-Free Solvent-Free Aza-Michael Addition
This protocol describes a general procedure for the catalyst-free and solvent-free aza-Michael addition of an amine to this compound.
Materials:
-
This compound
-
Amine (e.g., cyclohexylamine, benzylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet (optional)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired amine (1.0 - 1.2 eq) to the flask.
-
If the amine is a volatile liquid, the flask can be sealed with a septum. For higher boiling amines or solids, the reaction can be left open to the atmosphere or placed under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the neat mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically indicated by the consumption of the limiting reagent), the crude product can be purified directly.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Protocol 2: Characterization of the Product (Example: Diethyl 2-(cyclohexylamino)succinate)
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | q | 4H | OCH₂ CH₃ |
| ~3.5-3.6 | m | 1H | CH -NH |
| ~2.5-2.8 | m | 2H | CH₂ -COOEt |
| ~2.4-2.5 | m | 1H | NCH -cyclo |
| ~1.0-2.0 | m | 10H | Cyclohexyl-CH₂ |
| ~1.2-1.3 | t | 6H | OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172-174 | C =O (ester) |
| ~60-61 | OC H₂CH₃ |
| ~55-60 | C H-NH |
| ~50-55 | NC H-cyclo |
| ~35-40 | C H₂-COOEt |
| ~24-34 | Cyclohexyl-C H₂ |
| ~14 | OCH₂C H₃ |
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1730-1740 | C=O stretch (ester) |
| ~1150-1250 | C-O stretch (ester) |
| ~1000-1100 | C-N stretch |
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the aza-Michael addition.
Experimental Workflow
Caption: General experimental workflow for the solvent-free aza-Michael addition.
Logical Relationships for Reaction Optimization
References
Diethyl Maleate: A Chemical Probe for Unraveling Protein Glutathionylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Protein S-glutathionylation, the reversible formation of a mixed disulfide bond between glutathione (GSH) and a protein cysteine thiol, is a critical post-translational modification involved in redox signaling, protein function regulation, and protection against oxidative stress. Diethyl maleate (DEM), an α,β-unsaturated carbonyl compound, serves as a valuable chemical probe for studying this process. By depleting intracellular GSH levels, DEM shifts the cellular redox balance, thereby promoting protein glutathionylation and allowing for the investigation of its downstream cellular consequences. These application notes provide a comprehensive guide to utilizing DEM for studying protein glutathionylation, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound readily enters cells and is conjugated to the thiol group of glutathione in a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation effectively depletes the cellular pool of reduced glutathione (GSH), leading to an increase in the ratio of oxidized glutathione (GSSG) to GSH. The altered redox environment favors the formation of mixed disulfides between protein thiols and GSSG, resulting in protein S-glutathionylation. This process can modulate protein activity, alter signaling pathways, and influence cellular fate.
Caption: Mechanism of DEM-induced protein glutathionylation.
Quantitative Data Summary
The following tables summarize typical experimental conditions and observed effects of DEM treatment in various cell types. These values should be considered as a starting point, and optimization is recommended for specific experimental systems.
Table 1: this compound Treatment Conditions and Glutathione Depletion
| Cell Type | DEM Concentration (mM) | Incubation Time (hours) | % GSH Depletion | Reference |
| Mouse Lymphoma L5178Y | 0.1076 | 4 | >95% | [1] |
| Chinese Hamster V79 | 0.5 | 2 | >95% | [2] |
| Human Lung Carcinoma A549 | 1.0 | 24 | >95% | [2] |
| Rat Liver (in vivo) | 5 mmol/kg | 3 | 60% | [3] |
| Rat Plasma (in vivo) | N/A | 2-4 | 86% | [4] |
| Rat Brain (in vivo) | N/A | 2-4 | 45% |
Table 2: Downstream Effects of this compound Treatment
| Cell Type/Organism | DEM Concentration | Observed Effect | Reference |
| Transformed C3H10T1/2 cells | 0.25 mM | Inhibition of cell growth, ROS generation, apoptosis | |
| Male Mice (in vivo) | Intraperitoneal injection | Decreased sperm concentration and motility | |
| Mouse Lymphoma L5178Y | ≥ 0.0269 mM | Increased DNA strand breaks | |
| Mice (in vivo) | 1 ml/kg | Inhibition of protein synthesis in brain and liver |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of DEM as a chemical probe for protein glutathionylation.
Protocol 1: Induction of Protein Glutathionylation in Cultured Cells with this compound
Objective: To induce protein glutathionylation in a controlled manner for subsequent analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (DEM)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
DEM Preparation: Prepare a stock solution of DEM in a suitable solvent (e.g., ethanol or DMSO). The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.1%).
-
DEM Treatment: Dilute the DEM stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for guidance). Remove the old medium from the cells and replace it with the DEM-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (see Protocol 2) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Proceed to Protein Analysis: The cell lysate is now ready for protein concentration determination and subsequent analysis of protein glutathionylation (e.g., by Western blot, see Protocol 3) or measurement of GSH/GSSG ratio (see Protocol 4).
Caption: Experimental workflow for DEM treatment of cultured cells.
Protocol 2: Cell Lysis for Preservation of Protein Glutathionylation
Objective: To prepare cell lysates while preserving the in vivo state of protein glutathionylation. It is crucial to include a thiol-alkylating agent, such as N-ethylmaleimide (NEM), in the lysis buffer to block free thiols and prevent artificial glutathionylation or deglutathionylation during sample processing.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
N-ethylmaleimide (NEM)
-
Microcentrifuge
Procedure:
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors. Immediately before use, add NEM to a final concentration of 20-50 mM. Keep the lysis buffer on ice at all times.
-
Cell Lysis: Add the NEM-containing lysis buffer to the washed cell pellet or culture dish.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
Storage: Use the lysate immediately or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Detection of Glutathionylated Proteins by Western Blot
Objective: To detect and semi-quantify protein glutathionylation using an anti-glutathione antibody.
Materials:
-
Cell lysate (prepared as in Protocol 2)
-
Laemmli sample buffer (non-reducing)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-glutathione (anti-GSH) monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Mix the cell lysate with non-reducing Laemmli sample buffer. Do not add reducing agents like β-mercaptoethanol or DTT, as this will cleave the disulfide bond of glutathionylated proteins. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-GSH primary antibody diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Protocol 4: Measurement of Cellular GSH/GSSG Ratio
Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione to confirm the effect of DEM treatment on the cellular redox state.
Materials:
-
DEM-treated and control cells
-
Commercial GSH/GSSG assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates according to the instructions provided with the commercial assay kit. It is critical to follow the kit's protocol for sample deproteinization and, for GSSG measurement, the masking of GSH.
-
Standard Curve: Prepare a standard curve using the provided GSH and GSSG standards.
-
Assay: Perform the assay according to the manufacturer's instructions, which typically involves the addition of reagents that react specifically with GSH and GSSG to produce a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculation: Calculate the concentrations of GSH and GSSG in the samples based on the standard curve. Determine the GSH/GSSG ratio for both control and DEM-treated cells.
Signaling Pathways and Logical Relationships
The depletion of GSH by DEM can impact numerous signaling pathways that are regulated by redox-sensitive proteins. One such example is the Keap1-Nrf2 pathway, a key regulator of the antioxidant response.
Caption: DEM-induced activation of the Nrf2 signaling pathway.
Conclusion
This compound is a powerful and widely used chemical probe for investigating protein glutathionylation and its role in cellular physiology and pathology. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize DEM to induce and study this important post-translational modification. The ability to manipulate the cellular redox environment with DEM offers a valuable tool for drug development professionals and scientists seeking to understand the intricate mechanisms of redox signaling and its implications in health and disease.
References
- 1. Identification by redox proteomics of glutathionylated proteins in oxidatively stressed human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl maleate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of maleic acid or maleic anhydride with ethanol using an acid catalyst.[1][2] This is an equilibrium reaction where water is a byproduct. To achieve high yields, the continuous removal of water is essential to drive the equilibrium towards the formation of the product.[3][4]
Q2: Which catalysts are typically used for this synthesis?
A2: A variety of acid catalysts can be employed. Concentrated sulfuric acid is a common and effective catalyst; however, it can lead to side reactions like charring and oxidation.[5] Alternative catalysts include p-toluenesulfonic acid and solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15, Indion-170) and zeolites. Solid acid catalysts are often preferred as they are more environmentally friendly, reusable, and can lead to higher conversion rates and easier product purification.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions include:
-
Isomerization to diethyl fumarate: This is the most common side reaction, leading to the formation of the trans-isomer of the desired product. This isomerization is often promoted by high temperatures and the presence of an acid catalyst.
-
Incomplete reaction leading to monoethyl maleate: The esterification of maleic anhydride or maleic acid is a two-step process. The formation of monoethyl maleate is rapid, while the second esterification to this compound is slower and reversible. Incomplete reaction will result in the presence of the monoester in the final product.
-
Formation of diethyl ether: This can occur due to the acid-catalyzed self-condensation of ethanol, particularly at temperatures exceeding 140°C.
-
Charring and decomposition: Strong mineral acids like sulfuric acid can cause the organic material to char, especially at elevated temperatures, leading to a discolored product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing the amount of water collected in a Dean-Stark trap. The reaction is generally considered complete when water is no longer being produced. For more detailed analysis, techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can be used to track the disappearance of starting materials and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction, the mixture is typically cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted maleic acid. This is followed by a water wash to remove any remaining salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate. Final purification is achieved by fractional distillation under reduced pressure to separate the this compound from any remaining starting materials, monoethyl maleate, and other byproducts.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Inefficient water removal. 3. Insufficient catalyst activity. 4. Suboptimal reaction temperature. | 1. & 2. Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water. Alternatively, use an excess of ethanol to shift the equilibrium. 3. Ensure the catalyst is not expired or deactivated. If using a solid catalyst, ensure it is properly activated (e.g., dried). 4. Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. A typical range is 80-120°C. |
| Product is Contaminated with Diethyl Fumarate | 1. High reaction temperature. 2. Prolonged reaction time at elevated temperatures. | 1. & 2. Maintain the reaction temperature at the lower end of the optimal range (around 80-100°C). Monitor the reaction closely and stop it once completion is reached to avoid prolonged heating. |
| Product is Discolored (Yellow to Brown) | 1. Charring caused by a strong acid catalyst (e.g., sulfuric acid). 2. High reaction temperature leading to decomposition. | 1. Replace sulfuric acid with a milder catalyst like p-toluenesulfonic acid or a solid acid resin. 2. Reduce the reaction temperature. |
| Presence of Monoethyl Maleate in the Final Product | 1. Incomplete reaction. 2. Insufficient amount of ethanol. | 1. Increase the reaction time or ensure efficient water removal to drive the second esterification step to completion. 2. Use a molar excess of ethanol. |
| Presence of Diethyl Ether in the Final Product | 1. Reaction temperature is too high (typically >140°C). | 1. Carefully control the reaction temperature and ensure it does not exceed 140°C. |
Experimental Protocols
Synthesis of this compound from Maleic Anhydride
This protocol describes a general laboratory procedure for the synthesis of this compound from maleic anhydride using a solid acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Maleic anhydride (1.0 eq)
-
Absolute ethanol (3.0 eq)
-
Toluene (as a water entrainer)
-
Solid acid catalyst (e.g., Amberlyst-15, 5-10% by weight of maleic anhydride)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride, absolute ethanol, toluene, and the solid acid catalyst.
-
Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Reaction: Heat the mixture to reflux. The azeotrope of toluene, ethanol, and water will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained.
-
Monitoring: Continue the reaction until no more water is collected in the trap (typically 3-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the solid acid catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene and excess ethanol by rotary evaporation.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 106-108°C at 12 mmHg.
-
Expected Yield: 85-95% Expected Purity: >98% (by GC analysis)
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. CN105399623A - this compound preparation method - Google Patents [patents.google.com]
Preventing isomerization of Diethyl maleate to diethyl fumarate
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of diethyl maleate to its trans-isomer, diethyl fumarate. Unwanted isomerization can significantly impact experimental outcomes, product purity, and the efficacy of final compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The conversion of this compound (the cis-isomer) to diethyl fumarate (the trans-isomer) is primarily driven by the greater thermodynamic stability of the trans-isomer. This isomerization can be initiated or accelerated by several factors, including exposure to heat, light (specifically UV), and the presence of catalysts such as acids, bases, and radical initiators.[1][2][3]
Q2: How can I properly store this compound to prevent isomerization?
A2: To minimize isomerization during storage, this compound should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and other ignition sources.[4][5] It is recommended to store it at 4°C in its original, tightly sealed container. Avoid contact with incompatible materials like strong acids, bases, oxidizing agents, and reducing agents. For long-term storage, aliquoting the sample can help prevent degradation from repeated freeze-thaw cycles if stored at very low temperatures.
Q3: What analytical techniques can be used to detect the presence of diethyl fumarate in my this compound sample?
A3: Several analytical methods can be employed to detect and quantify the presence of diethyl fumarate. These include Thin Layer Chromatography (TLC) for rapid qualitative assessment, as well as more quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Is it possible to reverse the isomerization from diethyl fumarate back to this compound?
A4: While the equilibrium strongly favors the more stable diethyl fumarate, the reverse reaction is generally not practical under standard laboratory conditions. Prevention of the forward isomerization is the most effective strategy.
Q5: What are the physical differences between this compound and diethyl fumarate?
A5: The two isomers have distinct physical properties. This compound is a liquid at room temperature, while diethyl fumarate is a solid. This difference in physical state is a key indicator of isomerization. Their boiling and melting points also differ significantly.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, leading to its unintended isomerization.
Issue 1: After running a reaction with this compound, I noticed a white precipitate has formed.
-
Question: What is this precipitate and why did it form?
-
Answer: The white solid is likely diethyl fumarate. Its formation indicates that the reaction conditions have caused the isomerization of the liquid this compound. This can be triggered by acidic or basic reagents, high temperatures, or exposure to radical initiators used in your reaction.
Issue 2: My reaction requires heating. How can I minimize isomerization?
-
Question: Are there specific precautions to take when heating this compound?
-
Answer: If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature. Using an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and radical-initiated isomerization. It is also crucial to ensure that no acidic or basic impurities are present in the reaction mixture.
Issue 3: I am using an acidic catalyst in my reaction. Will this cause isomerization?
-
Question: How do I prevent isomerization in the presence of an acid?
-
Answer: Yes, strong acids can catalyze the isomerization of this compound. If an acid is essential for your reaction, consider using the mildest possible acid that achieves the desired transformation. Running the reaction at a lower temperature can also help to reduce the rate of isomerization. Post-reaction, promptly neutralize the acid during the workup to prevent further isomerization of the product.
Issue 4: Can basic conditions also induce isomerization?
-
Question: What should I do if my reaction requires a basic environment?
-
Answer: Yes, bases, particularly amines, are known to catalyze the isomerization of this compound. Similar to acidic conditions, use the mildest base and the lowest temperature that allows your primary reaction to proceed. Promptly quench the base after the reaction is complete.
Issue 5: I suspect my this compound has started to isomerize. How can I purify it?
-
Question: Is there a method to remove the diethyl fumarate impurity?
-
Answer: Since diethyl fumarate is a solid and this compound is a liquid at room temperature, simple filtration or decantation at a controlled temperature might be effective if a significant amount of the fumarate has crystallized. For smaller amounts of impurity, purification techniques such as fractional distillation under reduced pressure can be employed. A patented method for the related dimethyl maleate involves using a molecularly imprinted adsorption column to specifically remove the fumarate isomer.
Data Presentation
Table 1: Comparison of Physical Properties
| Property | This compound (cis-isomer) | Diethyl Fumarate (trans-isomer) |
| Appearance | Colorless liquid | White solid |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| Melting Point | -10 °C | 1-2 °C |
| Boiling Point | 225 °C | 218 °C |
| Density | 1.064 g/mL at 25 °C | ~1.05 g/mL |
(Note: Some properties for diethyl fumarate are less commonly cited but are based on its solid nature at room temperature and similar structure.)
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Inspection: Upon receipt, ensure the container is securely sealed and labeled.
-
Storage Location: Store the container in a refrigerator at 4°C. The storage area should be dry, well-ventilated, and away from direct light and heat sources.
-
Incompatible Materials: Ensure the storage area is free from strong acids, bases, oxidizing agents, and reducing agents.
-
Handling: When using, allow the container to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area or under a fume hood.
-
Dispensing: Use clean, dry glassware for dispensing. After dispensing, purge the container headspace with an inert gas like nitrogen or argon before resealing tightly.
-
Container Integrity: Regularly check the container for any leaks or damage.
Protocol 2: Monitoring Isomerization by Thin Layer Chromatography (TLC)
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your this compound sample and a diethyl fumarate standard (if available) in a suitable solvent like ethyl acetate or dichloromethane.
-
TLC Plate: On a silica gel TLC plate, spot the this compound sample, the diethyl fumarate standard, and a co-spot (both sample and standard in the same spot).
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, such as 80:20).
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).
-
Analysis: this compound and diethyl fumarate will have different Rf values. The presence of a spot in your sample lane that corresponds to the Rf of the diethyl fumarate standard confirms isomerization.
Protocol 3: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short Vigreux column to aid separation.
-
Sample Charging: Charge the distillation flask with the impure this compound.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled fractions. This compound should distill at a lower temperature than any potential higher-boiling impurities. The boiling point will be significantly lower than its atmospheric boiling point of 225°C. Monitor the temperature and pressure closely.
-
Analysis: Analyze the collected fractions using TLC or another analytical method to confirm the purity.
Visualizations
Caption: Isomerization of this compound to diethyl fumarate.
Caption: Troubleshooting flowchart for this compound isomerization.
References
- 1. studylib.net [studylib.net]
- 2. Solved Explain why dimethyl maleate is converted in high | Chegg.com [chegg.com]
- 3. Solved The Conversion of Dimethyl Maleate to Dimethyl | Chegg.com [chegg.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. High-Quality this compound Supplier | Benefits & Applications of Maleate Ester [integratechem.com]
Technical Support Center: Diethyl Maleate Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl maleate. The information is designed to address specific issues that may be encountered during experiments focused on the effect of temperature on its reaction kinetics.
I. Esterification of Maleic Acid to Synthesize this compound
The synthesis of this compound via the esterification of maleic acid with ethanol is a common procedure. The reaction rate is significantly influenced by temperature.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the rate of this compound synthesis?
A1: Increasing the temperature generally increases the rate of esterification. This is because higher temperatures increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions.[1] In a study using Indion 730 as a catalyst, the rate of formation of this compound was observed to increase with increasing temperature in the range of 323 K to 353 K.[1]
Q2: What is a common catalyst used for this esterification, and how does catalyst loading impact the reaction?
A2: Cation exchange resins, such as Indion 730, are effective heterogeneous catalysts for the esterification of maleic acid with ethanol.[1] Increasing the catalyst loading generally increases the conversion of maleic acid, as it provides more active sites for the reaction to occur.[1]
Q3: How does the molar ratio of maleic acid to ethanol influence the conversion to this compound?
A3: Using an excess of ethanol shifts the reaction equilibrium towards the formation of this compound, thereby increasing the conversion of maleic acid.[1] A study found that increasing the molar ratio of maleic acid to ethanol from 1:4 to 1:8 significantly increased the conversion, with no substantial difference observed between 1:8 and 1:10 ratios.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low conversion of maleic acid | - Insufficient reaction temperature.- Inadequate catalyst loading.- Unfavorable mole ratio of reactants. | - Increase the reaction temperature within the optimal range (e.g., 323-353 K for Indion 730 catalyst).- Increase the amount of catalyst used.- Use a higher excess of ethanol (e.g., a mole ratio of 1:8 maleic acid to ethanol). |
| Reaction rate is too slow | - Low reaction temperature.- Poor mixing (speed of agitation). | - As per the Arrhenius equation, increasing the temperature will increase the reaction rate constant.- Ensure adequate agitation to overcome mass transfer limitations. |
| Difficulty in product analysis | - Inaccurate analytical method. | - Use a reliable analytical technique such as gas chromatography (GC) to monitor the progress of the reaction and quantify the products. |
Data Presentation
Table 1: Effect of Temperature on the Conversion of Maleic Acid to this compound
| Temperature (K) | Final Conversion of Maleic Acid (%) |
| 323 | ~55 |
| 333 | ~65 |
| 343 | ~75 |
| 353 | ~85 |
Data extracted from a study on the esterification of maleic acid with ethanol using Indion 730 catalyst.
Experimental Protocol
Protocol: Kinetic Study of this compound Synthesis
-
Materials: Maleic acid, ethanol (95% v/v), Indion 730 cation exchange resin (dried at 120°C for 5 hours), 0.1 N alcoholic KOH for titration.
-
Apparatus: A mechanically stirred batch reactor equipped with a condenser, a thermometer, and a sampling port.
-
Procedure: a. Charge the reactor with the desired molar ratio of maleic acid and ethanol (e.g., 1:8). b. Add the catalyst (e.g., 80 kg/m ³ of reactant volume). c. Set the desired reaction temperature (e.g., 353 K) and stirring speed (e.g., 1000 rpm). d. Start the reaction and collect samples at regular time intervals. e. Analyze the samples by titrating the unreacted maleic acid with 0.1 N alcoholic KOH. f. Confirm product formation using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
II. Hydrolysis of this compound
The hydrolysis of this compound can proceed under both acidic and alkaline conditions and is sensitive to temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of this compound often conducted at elevated temperatures?
A1: The hydrolysis of this compound is typically a slow reaction at room temperature. Therefore, studies are often carried out at higher temperatures, such as 70°C, to achieve a measurable reaction rate.
Q2: What are the products of the acid- and base-catalyzed hydrolysis of this compound?
A2: In both acid and alkaline hydrolysis, this compound is hydrolyzed in a stepwise manner. The first step produces the monoethyl ester of maleic acid, and the second step yields maleic acid.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Incomplete Hydrolysis | - Reaction temperature is too low.- Insufficient reaction time. | - Increase the reaction temperature to accelerate the rate.- Extend the duration of the experiment to allow the reaction to go to completion. |
| Side reactions during alkaline hydrolysis | - At higher concentrations, complications can arise in alkaline hydrolysis. | - Consider using a buffered medium for the first stage of hydrolysis to minimize ionic strength effects.- The use of dilute ammonia as the hydroxyl ion source can be permissible under certain conditions to avoid amide formation. |
Experimental Protocol
Protocol: General Procedure for Studying this compound Hydrolysis
-
Materials: this compound, hydrochloric acid (for acid hydrolysis), sodium hydroxide or ammonia (for alkaline hydrolysis), appropriate buffer solutions, thermostat.
-
Procedure: a. Prepare a solution of this compound in a suitable solvent (e.g., a dioxane-water mixture). b. Prepare a solution of the acid or base catalyst. c. Equilibrate both solutions to the desired reaction temperature in a thermostat. d. Mix the solutions to initiate the reaction. e. Monitor the course of the reaction by taking aliquots at specific time intervals and analyzing them using a suitable method, such as titration, to determine the concentration of the reactants and products.
Reaction Pathway
III. Reaction of this compound with Glutathione (GSH)
This compound is widely used in biological and toxicological studies to deplete intracellular glutathione (GSH).
Frequently Asked Questions (FAQs)
Q1: How does this compound deplete glutathione?
A1: this compound is an α,β-unsaturated carbonyl compound that reacts with the nucleophilic thiol group of glutathione. This reaction is often catalyzed by the enzyme glutathione S-transferase (GST).
Q2: What is the influence of temperature on the reaction of this compound with glutathione in a biological system?
A2: In a study with Chinese hamster ovary cells, an increase in temperature from 37°C to 44°C accelerated the increase in cellular glutathione levels induced by cysteamine, a thiol compound. While this is not a direct study of the DEM-GSH reaction, it suggests that temperature can influence thiol-related cellular processes. Another study noted that this compound administration in mice caused a decrease in body temperature, and preventing this hypothermia by increasing the environmental temperature did not prevent GSH depletion, indicating the reaction proceeds readily at physiological temperatures.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent GSH depletion | - Variation in cell culture conditions.- Instability of this compound in the culture medium. | - Standardize cell seeding density and growth phase.- Prepare fresh this compound solutions for each experiment. |
| Observed cell toxicity is not solely due to GSH depletion | - this compound can have other non-specific effects, such as inhibition of protein synthesis, which may be partially independent of GSH depletion. | - Use alternative GSH depleting agents like buthionine sulfoximine (BSO) as a control, as it has been shown to have fewer non-specific effects in some contexts.- Carefully control the experimental temperature, as DEM can induce hypothermia in vivo. |
Logical Relationship Diagram
References
Technical Support Center: Diethyl Maleate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scaling up of Diethyl maleate (DEM).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of maleic acid or maleic anhydride with ethanol.[1][2] This reaction is typically catalyzed by a strong acid.
Q2: What are the primary challenges in this compound production?
A2: The primary challenges include managing the reversible nature of the esterification reaction, preventing side reactions, purifying the final product, and ensuring safe handling of the materials involved. When scaling up, heat management and mass transfer limitations become significant hurdles.[3][4]
Q3: What are the common side reactions during this compound synthesis?
A3: The most common side reaction is the isomerization of this compound (the Z-isomer) to Diethyl fumarate (the E-isomer), which is thermodynamically more stable, especially at elevated temperatures. Other potential side reactions include the formation of monoesters if the reaction does not go to completion, and with certain catalysts like sulfuric acid, oxidation and charring can occur.[5]
Q4: Why is water removal crucial during the synthesis?
A4: The esterification reaction is an equilibrium process that produces water as a byproduct. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield of this compound. Continuous removal of water is essential to drive the reaction to completion.
Q5: What types of catalysts are used for this compound synthesis?
A5: A variety of acid catalysts can be used. While traditional homogeneous catalysts like sulfuric acid are effective, they can cause corrosion and environmental concerns. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst, Indion) and solid acid catalysts like zeolites, are often preferred as they are more environmentally friendly, reusable, and can lead to higher conversion rates and easier product purification.
Q6: What are the safety precautions for handling this compound?
A6: this compound is classified as a hazardous substance. It can cause skin and eye irritation and may lead to skin sensitization. It is also important to be aware that it can form potentially explosive peroxides upon prolonged exposure to air and light. Therefore, proper personal protective equipment should be worn, and it should be handled in a well-ventilated area. Storage should be in a cool, dry place, away from ignition sources.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Water Removal | The esterification reaction is reversible, and the presence of water inhibits product formation. Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water as it is formed. Alternatively, use molecular sieves to absorb the water. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. Increase the reaction temperature to the reflux temperature of the alcohol or solvent. However, be cautious as excessively high temperatures can promote the formation of the undesired Diethyl fumarate isomer. |
| Inadequate Catalyst Activity or Concentration | The catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper mixing to overcome mass transfer limitations. The optimal catalyst loading should be determined experimentally, but a common starting point is a small percentage of the total reactant mass. |
| Unfavorable Molar Ratio of Reactants | An insufficient amount of ethanol will limit the conversion of maleic acid/anhydride. Use a significant excess of ethanol to shift the equilibrium towards the product side. Ethanol can often be used as the solvent. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Gas Chromatography (GC) and allow for sufficient reaction time. |
Problem 2: High Levels of Diethyl Fumarate Impurity
| Potential Cause | Suggested Solution |
| High Reaction Temperature | The isomerization of this compound to Diethyl fumarate is favored at higher temperatures. Carefully control the reaction temperature. Optimize for a temperature that provides a reasonable reaction rate without significant isomerization. |
| Prolonged Reaction Time at High Temperature | Even at optimal temperatures, extended reaction times can lead to increased isomerization. Monitor the reaction and stop it once the desired conversion of the starting material is achieved. |
| Acid-Catalyzed Isomerization | The acid catalyst can also promote the isomerization. While the catalyst is necessary for the esterification, its concentration can be optimized to minimize this side reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removal of Homogeneous Acid Catalyst | Catalysts like sulfuric acid need to be neutralized and removed. After the reaction, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. This is followed by washing with water to remove any remaining salts. |
| Separation from Unreacted Starting Materials | Unreacted maleic acid and excess ethanol need to be removed. Washing with a sodium bicarbonate solution will remove unreacted maleic acid. Excess ethanol and the solvent can be removed by distillation or rotary evaporation. |
| Presence of Diethyl Fumarate | Due to their similar boiling points, separating this compound and Diethyl fumarate by simple distillation is challenging. Fractional distillation under vacuum may be required. For high-purity applications, techniques like preparative chromatography might be necessary. |
Quantitative Data
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Reaction Conditions | Maleic Anhydride Conversion (%) | This compound Yield (%) | Reference |
| Acid Zeolite | 12g ethanol, 5g maleic anhydride, 0.3g catalyst, 15ml cyclohexane, reflux | >99.5 | Not specified | |
| 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate ionic liquid | 0.06mol ethanol, 0.01mol maleic anhydride, 0.2mmol catalyst, 120°C, 1h | 97.87 | 88.39 | |
| N-butylsulfonic acid pyridine hydrogen sulfate ionic liquid | 0.06mol ethanol, 0.01mol maleic anhydride, 0.2mmol catalyst, 120°C, 1h | 99.90 | 84.68 | |
| Indion 730 | Molar ratio (acid:alcohol) 1:8, 80 kg/m ³ catalyst, 353K | >90% (in 6h) | Not specified |
Table 2: Effect of Reaction Parameters on Maleic Acid Conversion (Catalyst: Indion 730)
| Parameter | Range Studied | Observation | Reference |
| Temperature | 323 - 353 K | Conversion increases with increasing temperature. | |
| Molar Ratio (Acid:Alcohol) | 1:4 - 1:10 | Conversion increases with an increasing amount of alcohol. | |
| Catalyst Loading | 50 - 120 kg/m ³ | Conversion increases with increasing catalyst loading up to a certain point. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from maleic anhydride and ethanol.
Materials:
-
Maleic anhydride (1.0 eq)
-
Absolute ethanol (large excess, e.g., 5-10 eq)
-
Toluene (as azeotropic solvent)
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount, e.g., 1-2% of reactant weight)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride, absolute ethanol, toluene, and a few boiling chips.
-
Catalyst Addition: Carefully add the acid catalyst to the mixture.
-
Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Continue the reaction until no more water is collected in the trap. This indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with distilled water (to remove excess ethanol), saturated sodium bicarbonate solution (to neutralize the catalyst and unreacted maleic acid), and again with distilled water.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the toluene and excess ethanol by simple distillation or rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 225 °C at atmospheric pressure).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US2678332A - Esterification of olefins using ion exchange resins catalysts - Google Patents [patents.google.com]
- 3. ripublication.com [ripublication.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. CN105399623A - this compound preparation method - Google Patents [patents.google.com]
Technical Support Center: Monitoring Diethyl Maleate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving diethyl maleate using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound reactions in a question-and-answer format.
Q1: My TLC plate shows a streak instead of a distinct spot for my reaction mixture. What could be the cause?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the TLC plate. Try diluting your reaction mixture sample before spotting it.
-
Inappropriate Solvent System: The polarity of your solvent system might be too high, causing the compounds to move up the plate as a streak rather than separating into distinct spots.[1] Try a less polar solvent system.
-
Compound Instability: this compound or other components in your reaction mixture might be unstable on the silica gel plate, leading to decomposition and streaking.
-
High Polarity of Compounds: Very polar compounds can streak on silica gel. Adding a small amount of a polar solvent like methanol to your spotting solvent can sometimes help.
Q2: I don't see any spots on my TLC plate after development. What should I do?
A: The absence of spots can be due to a few reasons:
-
Insufficient Concentration: The concentration of your spotted sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Ineffective Visualization: this compound, as an α,β-unsaturated ester, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background. If you are not using a UV lamp, this is the first method to try. If UV is ineffective, a chemical stain is necessary.
-
Compound Volatility: If your compounds are highly volatile, they may have evaporated from the plate during development or drying.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.
Q3: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?
A: To improve the separation between spots with similar Rf values:
-
Optimize the Solvent System: The polarity of the eluent is crucial.[1]
-
If the spots are high up on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar solvent.
-
If the spots are low on the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent.
-
-
Use a Longer TLC Plate: A longer plate provides more distance for the compounds to separate.
-
Try a Different Solvent System: Sometimes, changing the solvent components entirely (e.g., using dichloromethane/hexane instead of ethyl acetate/hexane) can alter the selectivity of the separation.
Q4: How can I visualize this compound and its reaction products on a TLC plate?
A: this compound and related compounds can typically be visualized using the following methods:
-
UV Light (254 nm): As an α,β-unsaturated ester, this compound possesses a chromophore that absorbs UV light. On a TLC plate containing a fluorescent indicator (e.g., F254), it should appear as a dark spot.[2][3] This is a non-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing compounds with oxidizable functional groups, such as the double bond in this compound.[4] It typically produces yellow-brown spots on a purple background. This is a destructive method.
-
p-Anisaldehyde Stain: This is a general-purpose stain that can be effective for visualizing esters. After dipping or spraying, the plate usually requires heating to develop the colored spots.
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing many organic compounds, including unsaturated esters. The spots will appear as brown stains. This method is semi-destructive as the spots may fade over time.
Q5: The Rf value of my spots seems to change between different TLC runs, even with the same solvent system. Why is this happening?
A: Inconsistent Rf values can result from several experimental variations:
-
Chamber Saturation: The atmosphere inside the TLC chamber needs to be saturated with the solvent vapor for reproducible results. Lining the chamber with filter paper wetted with the eluent can help achieve saturation.
-
Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, leading to changes in Rf values.
-
Plate Quality: Variations in the thickness or activity of the silica gel layer between plates can cause inconsistencies.
-
Solvent Composition Changes: If you are using a mixture of solvents with different volatilities, the composition of the mobile phase can change over time due to evaporation, affecting the Rf values. It is best to use fresh eluent for each run.
Data Presentation: Solvent Systems and Visualization
The following table summarizes recommended starting solvent systems and visualization techniques for monitoring this compound reactions. The optimal system will depend on the specific reactants and products involved.
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel 60 F254 | The fluorescent indicator (F254) allows for UV visualization. |
| Starting Solvent System | 20-30% Ethyl Acetate in Hexane | A common starting point for compounds of moderate polarity. The ratio can be adjusted to achieve an optimal Rf value (ideally between 0.2 and 0.5 for the product). |
| Alternative Solvent Systems | Dichloromethane/Hexane, Toluene/Ethyl Acetate | Useful if separation is not achieved with ethyl acetate/hexane. |
| Primary Visualization | UV light at 254 nm | Non-destructive and often sufficient for α,β-unsaturated esters. |
| Secondary Visualization | Potassium Permanganate (KMnO₄) Stain | A sensitive destructive stain for the double bond in this compound. |
| Other Visualization Agents | p-Anisaldehyde, Iodine | General purpose stains that can also be effective. |
Experimental Protocols
Detailed Methodology for Monitoring a this compound Reaction by TLC
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light line (the baseline) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark small, evenly spaced ticks on the baseline where you will spot your samples. It is recommended to have at least three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane with both the SM and RM.
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). A concentration of 1-2% is typically sufficient.
-
Using a capillary tube, carefully spot a small amount of each sample onto the corresponding tick mark on the baseline. The spots should be as small as possible (1-2 mm in diameter) to ensure good separation.
-
For the co-spot lane, spot the starting material first, allow it to dry, and then spot the reaction mixture directly on top of the first spot.
-
-
Development of the TLC Plate:
-
Prepare the developing chamber by pouring the chosen solvent system (e.g., 20% ethyl acetate in hexane) to a depth of about 0.5 cm.
-
To ensure a saturated atmosphere, you can line the inside of the chamber with a piece of filter paper that is wetted with the solvent system. Close the chamber and allow it to sit for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring that the baseline is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization and Analysis:
-
Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.
-
If further visualization is needed, dip the plate into a potassium permanganate stain solution, or another appropriate stain, and gently heat with a heat gun until colored spots appear.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is complete when the starting material spot is no longer visible.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Logical workflow of a TLC experiment.
References
Technical Support Center: Removal of Unreacted Starting Materials from Diethyl Maleate
Welcome to the technical support center for the purification of diethyl maleate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the removal of unreacted starting materials from this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted starting materials from this compound?
A1: The most common and effective methods for purifying this compound are:
-
Aqueous Washing/Extraction: This is often the first step to remove water-soluble impurities, acids, or bases. Washing the organic layer with a dilute basic solution, such as 5% sodium carbonate, can effectively remove unreacted diethyl malonate.[1]
-
Distillation: This method is highly effective when there is a significant difference in boiling points between this compound and the unreacted starting materials.[2][3] Vacuum distillation is often preferred as it lowers the boiling points and reduces the risk of thermal decomposition.[2]
-
Column Chromatography: For heat-sensitive compounds or when starting materials have very similar boiling points to the product, column chromatography is the most suitable method.[2]
-
Chemical Conversion: Unreacted starting materials can sometimes be chemically converted into a more easily separable substance. For example, unreacted diethyl malonate can be hydrolyzed with a base to form a water-soluble salt, which is then easily removed by extraction.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on the properties of your desired product and the unreacted starting materials. Consider the following factors:
-
Boiling Points: If there is a large difference in boiling points (>50 °C), distillation is a good choice.
-
Solubility: Differences in solubility can be exploited through extraction.
-
Thermal Stability: For heat-sensitive compounds, avoid distillation and consider chromatography.
-
Chemical Reactivity: Ensure your product is stable to the conditions of the chosen method (e.g., stable to base if using a basic wash).
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the removal of starting materials. GC provides a more quantitative assessment of purity, while TLC is a quick and simple method to qualitatively track the progress of the purification.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Persistent presence of unreacted diethyl malonate after aqueous washing. | Insufficient washing or incorrect pH of the washing solution. | Increase the number of washes with a 5-10% sodium carbonate solution or a 1-2M sodium hydroxide solution to deprotonate and extract the acidic diethyl malonate into the aqueous layer. |
| Product decomposition during distillation. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling points of the components and reduce the required temperature. |
| Poor separation of spots on TLC plate. | The solvent system is not optimal. | Experiment with different solvent systems of varying polarity to achieve better separation between your product and the impurities. |
| Low recovery of product after column chromatography. | The product may be strongly adsorbed to the stationary phase, or the incorrect solvent system was used for elution. | Use a more polar solvent system to elute the product from the column. Perform a small-scale trial to determine the optimal solvent system before running the entire batch. |
Quantitative Data Summary
The following table provides a summary of the physical properties of this compound and common starting materials, which is crucial for selecting an appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 172.18 | 225 | 1.064 | Slightly soluble |
| Diethyl Malonate | 160.17 | 199 | 1.055 | Slightly soluble |
| Ethanol | 46.07 | 78 | 0.789 | Miscible |
| Maleic Anhydride | 98.06 | 202 | 1.48 | Reacts |
Experimental Protocols
General Extraction and Washing Procedure
This protocol is a common first step for removing acidic or basic impurities and water-soluble components.
Methodology:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with water to remove water-soluble impurities.
-
To remove unreacted diethyl malonate, wash the organic layer with a 5% aqueous sodium carbonate solution. Repeat this wash two to three times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
This method is ideal for separating liquids with significantly different boiling points.
Methodology:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly apply a vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle or oil bath.
-
Collect the initial fractions, which will be the lower-boiling unreacted starting materials.
-
Once the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product.
-
Monitor the purity of the collected fractions using GC or TLC.
Purification by Column Chromatography
This technique is used for purifying heat-sensitive compounds or for separating mixtures with components of similar polarity.
Methodology:
-
Select an appropriate stationary phase (e.g., silica gel) and a solvent system (mobile phase) based on the polarity of the product and impurities, as determined by TLC.
-
Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the composition of the fractions using TLC.
-
Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
General Workflow for this compound Purification
Caption: A generalized experimental workflow for this compound purification.
References
Diethyl Maleate Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Diethyl maleate (DEM). Adherence to these guidelines is crucial for ensuring the integrity of the compound and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat this compound?
A1: this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area[1][2][3]. To maximize its shelf life, refrigeration at 4°C is recommended[1]. It is crucial to keep it away from incompatible materials, ignition sources, and foodstuffs[1].
Q2: How long can I store this compound?
A2: The shelf life of this compound can be limited, and it is best practice to refer to the expiration date provided by the manufacturer on the label. As a general guideline, unopened containers can be safely stored for up to 18 months. Once opened, it is recommended to use the contents within 12 months. For solutions prepared in a solvent, storage stability is significantly reduced (see Q3).
Q3: I've prepared a stock solution of this compound. How should I store it and for how long?
A3: Stock solutions of this compound are significantly less stable than the neat compound. It is recommended to aliquot the solution to prevent multiple freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. For in vivo experiments, it is always best to prepare fresh solutions on the day of use.
Q4: What are the signs of this compound degradation?
A4: Visual inspection may not be sufficient to detect degradation. The primary method to assess purity is through analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks could indicate the presence of impurities or degradation products. Since DEM is susceptible to hydrolysis, particularly in the presence of alkaline solutions, a change in pH of an aqueous solution could also be an indicator.
Q5: What substances are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents. Contact with these substances can lead to vigorous reactions, potentially generating heat and compromising the integrity of the compound. It is especially noted that it is readily hydrolyzed by alkaline solutions.
Q6: Can I use this compound after its retest date?
A6: A retest date is assigned to a substance to indicate the point at which it should be re-examined to ensure it still meets all specifications. If your material has passed its retest date, you should not assume it is still suitable for use. It must be re-analyzed for purity and identity. If the material passes all specification tests, it can be used immediately. It is not permissible to extend the expiration date provided by the manufacturer.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Key Considerations |
| Neat Liquid (Unopened) | Room Temperature or 4°C | Up to 18 months | Original, tightly sealed container | Store in a dry, well-ventilated area away from incompatibles. |
| Neat Liquid (Opened) | Room Temperature or 4°C | Up to 12 months | Original, tightly sealed container | Minimize air exposure; re-seal tightly after use. |
| Stock Solution | -20°C | Up to 1 month | Aliquoted in sealed vials | Avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquoted in sealed vials | Preferred for longer-term storage of solutions. |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of a this compound sample. Instrument conditions may need to be optimized for your specific system.
1. Objective: To determine the purity of a this compound sample and identify the presence of potential impurities, such as diethyl fumarate or hydrolysis products.
2. Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Gas Chromatograph with a Flame Ionization Detector (FID)
3. GC Instrument Conditions (Example):
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the compound into a 10 mL volumetric flask and diluting to volume with the chosen solvent.
-
Prepare a working solution by performing a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Transfer the working solution into a GC vial for analysis.
5. Analysis:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
6. Data Interpretation:
-
Identify the peak corresponding to this compound based on its expected retention time (determined by running a standard, if available).
-
Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
The presence of a significant peak for diethyl fumarate (the trans-isomer) is common in some grades of this compound. Other small peaks may indicate degradation products or other impurities.
Diagrams and Workflows
Caption: Troubleshooting workflow for stability issues with this compound.
References
Handling and safety precautions for Diethyl maleate
This technical support guide provides comprehensive information on the handling, safety, and experimental use of Diethyl maleate for researchers, scientists, and drug development professionals.
This compound: Properties and Hazards
This compound is a colorless liquid commonly used in organic synthesis and as a glutathione (GSH) depleting agent in cellular studies.[1][2][3] While a valuable reagent, it presents several hazards that require strict safety protocols. It is classified as a combustible liquid that can cause serious eye irritation and may provoke an allergic skin reaction.[4] Ingestion may be harmful. Furthermore, long-term exposure may lead to skin dryness and cracking, and the substance can form explosive peroxides upon prolonged contact with air and light.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| CAS Number | 141-05-9 | |
| Appearance | Colorless, oily liquid | |
| Boiling Point | 225 °C (437 °F) | |
| Melting Point | -10 °C (14 °F) | |
| Flash Point | 93 °C (200 °F) | |
| Density | 1.064 g/mL at 25 °C | |
| Vapor Pressure | 1 mmHg at 14 °C | |
| Solubility | Slightly soluble in water; soluble in ethanol and ether. |
Experimental Protocols
A primary application of this compound in biomedical research is the depletion of intracellular glutathione (GSH) to study oxidative stress.
Protocol: Glutathione Depletion in Cultured Cells
This protocol provides a general guideline for depleting GSH in adherent cell cultures. Optimization may be required depending on the cell line and experimental objectives.
Materials:
-
This compound (DEM)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Adherent cells in culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare DEM Stock Solution: Prepare a stock solution of DEM in a suitable solvent, such as ethanol or DMSO. The final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤ 0.1%).
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired final concentration of DEM. A common starting concentration is 0.5 mM, with a typical treatment duration of 2 hours to achieve significant GSH depletion.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time.
-
Post-Treatment: After incubation, aspirate the DEM-containing medium and wash the cells twice with sterile PBS.
-
Downstream Analysis: The cells are now ready for downstream applications, such as viability assays, oxidative stress measurements, or other experimental procedures.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in a chemical synthesis (e.g., Michael Addition) | * Inactive or inappropriate base: The base may be old, hydrated, or not strong enough to deprotonate the nucleophile. * Presence of water: Water in the reagents or solvent can quench the base. * Insufficient reaction time: Some reactions with this compound, like certain Aza-Michael additions, may require extended reaction times, sometimes even months, for optimal yield. * Suboptimal temperature: The reaction rate is temperature-dependent. | * Use a fresh, anhydrous, and appropriately strong base. * Ensure all solvents and reagents are thoroughly dried before use. * Monitor the reaction over a longer period. Consider if a longer reaction time is documented for your specific synthesis. * Optimize the reaction temperature. |
| High cell death or toxicity in cell culture experiments | * DEM concentration is too high: this compound can be toxic to cells at high concentrations. * Prolonged exposure time: Longer incubation times can lead to increased cytotoxicity. * Abrupt GSH depletion: Rapid and severe depletion of GSH can lead to lipid peroxidation and cell death. * Solvent toxicity: The solvent used for the DEM stock solution may be toxic to the cells at the final concentration. | * Perform a dose-response curve to determine the optimal, non-toxic concentration of DEM for your specific cell line. * Reduce the incubation time. Significant GSH depletion can often be achieved within a few hours. * Consider pretreating cells with antioxidants if the goal is not to study the effects of severe oxidative stress. * Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium is below the toxic threshold for your cells. |
| Variability in experimental results | * Inconsistent cell confluency: The metabolic state of cells can vary with their confluency, affecting their response to DEM. * Age of DEM solution: this compound can degrade over time, especially if not stored properly. * Inconsistent incubation times: Precise timing is crucial for reproducible results. | * Start experiments with cells at a consistent confluency. * Prepare fresh DEM solutions for each experiment. * Use a timer to ensure consistent incubation periods. |
| Unexpected side reactions or polymerization | * Strongly basic conditions: this compound can undergo anionic polymerization under strongly basic conditions. * Double addition: The product of a Michael addition may still have an acidic proton and react with another molecule of this compound. | * Consider using a milder base or a lower concentration of the base. * Use a slight excess of the nucleophile to minimize the chance of double addition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that can cause serious eye irritation and may lead to an allergic skin reaction. It is harmful if swallowed and may cause lung damage. It can also form explosive peroxides, so it should not be stored for extended periods after opening.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, you should wear a lab coat, chemical-resistant gloves (do not use natural rubber, butyl rubber, EPDM, or polystyrene-containing materials), and safety glasses with a face shield. All work should be conducted in a well-ventilated area or a chemical fume hood.
Q3: How should this compound be stored?
A3: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases, as well as sources of ignition. For long-term stability, storage at 4°C is recommended.
Q4: What is the proper procedure for disposing of this compound waste?
A4: All waste containing this compound must be handled in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.
Q5: What are the first aid measures in case of exposure to this compound?
A5:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q6: Can this compound be used as a fragrance ingredient?
A6: No, this compound should not be used as a fragrance ingredient due to its potential for dermal sensitization.
Q7: How does this compound deplete glutathione (GSH)?
A7: this compound is an electrophilic compound that rapidly conjugates with the nucleophilic thiol group of glutathione in a reaction catalyzed by glutathione S-transferases. This covalent binding effectively depletes the intracellular pool of free GSH.
Visualized Workflows and Pathways
To ensure safe handling and a clear understanding of its mechanism of action, the following diagrams illustrate key processes related to this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: The enzymatic conjugation of this compound with Glutathione.
References
- 1. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound induced oxidative stress on male reproductive activity in mice: redox active enzymes and transcription factors expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl Maleate Reaction Work-up and Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and isolation of products from reactions involving diethyl maleate.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a reaction involving this compound?
A1: A typical work-up involves cooling the reaction mixture, removing the organic solvent under reduced pressure, and then performing a liquid-liquid extraction. The residue is typically dissolved in an organic solvent like diethyl ether or ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid catalyst or unreacted maleic acid), and finally with brine to remove residual water and help break any emulsions.[1][2]
Q2: How can I monitor the progress of my reaction and the purity of the isolated product?
A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring reaction progress and assessing product purity. For TLC, a common eluent system is a mixture of hexane and ethyl acetate.[2] GC-MS provides a more quantitative analysis of purity.
Q3: What are the primary methods for purifying this compound and its reaction products?
A3: The most common purification method is distillation, either at atmospheric or reduced pressure, especially if the product is thermally stable. Fractional distillation is recommended when the boiling points of the product and impurities are close. For heat-sensitive compounds or when distillation is ineffective, column chromatography is a suitable alternative.
Q4: What safety precautions should be taken when working with this compound?
A4: this compound is a skin and eye irritant. It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction appears incomplete based on TLC or GC analysis. | Insufficient reaction time or temperature: The reaction may not have reached completion. | Extend the reaction time or cautiously increase the temperature, while monitoring for byproduct formation. |
| Inefficient water removal (in esterification reactions): Water is a byproduct of esterification and can shift the equilibrium back towards the reactants. | Use a Dean-Stark apparatus during the reaction to continuously remove water. | |
| Catalyst deactivation: The acid catalyst may have been neutralized or poisoned. | Use a fresh batch of catalyst or consider a different, more robust catalyst. | |
| Product loss during work-up. | Emulsion formation: Significant product can be trapped in an emulsion layer during extraction. | To break the emulsion, add brine, gently swirl instead of shaking vigorously, or filter the mixture through a pad of Celite®. |
| Product is water-soluble: If the product has some water solubility, it may be lost in the aqueous washes. | Use a more non-polar extraction solvent and perform multiple extractions with smaller volumes of the aqueous washing solution. |
Issue 2: Product Purity Concerns
| Symptom | Possible Cause | Recommended Solution |
| Presence of starting materials in the final product. | Incomplete reaction: The reaction did not go to completion. | Optimize reaction conditions (time, temperature, catalyst). |
| Insufficient washing: Unreacted acidic starting materials (e.g., maleic acid) or catalyst were not fully removed. | Perform additional washes with a saturated sodium bicarbonate solution until gas evolution ceases. | |
| Product is discolored. | Thermal decomposition during distillation: The product may be degrading at high temperatures. | Purify via vacuum distillation to lower the boiling point. If the product is still unstable, use column chromatography. |
| Presence of colored impurities: Side reactions may have produced colored byproducts. | Consider a charcoal treatment of the organic solution before final filtration and solvent evaporation. Column chromatography can also be effective at removing colored impurities. |
Issue 3: Work-up and Isolation Difficulties
| Symptom | Possible Cause | Recommended Solution |
| A persistent emulsion forms during extraction. | High concentration of surfactants or fine particulates: These can stabilize the emulsion. | Add saturated brine to the separatory funnel. Alternatively, filter the entire mixture through a pad of Celite® or glass wool. |
| The organic and aqueous layers do not separate cleanly. | Similar densities of the two phases: This can lead to poor layer separation. | Dilute the organic layer with a less dense solvent (e.g., diethyl ether) or the aqueous layer with more water to increase the density difference. |
| Solid material precipitates at the interface of the two layers. | Formation of insoluble salts: This can occur during the neutralization wash. | Add more water to dissolve the salt. If this is not effective, filter the entire mixture to remove the solid before proceeding with the separation. |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Cooling: Once the reaction is complete, cool the reaction flask to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent, remove the solvent using a rotary evaporator.
-
Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL for a 100 mL organic solution).
-
Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acids. Vent the separatory funnel frequently, as carbon dioxide gas will be produced.
-
Wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude product.
Protocol 2: Purification by Distillation
-
Apparatus Setup: Assemble a distillation apparatus (simple or fractional, as needed). Ensure all glassware is dry.
-
Distillation:
-
Add the crude product and a few boiling chips to the distillation flask.
-
If performing a vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions at the appropriate boiling point and pressure. Discard any forerun.
-
-
Analysis: Analyze the purity of the collected fractions by TLC or GC-MS.
Protocol 3: Work-up for a Diels-Alder Reaction with Furan and this compound
-
Reaction Completion: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent (e.g., toluene or xylene) under reduced pressure.
-
Purification: The Diels-Alder adduct of furan and this compound is often a solid.
-
Triturate the resulting residue with a cold non-polar solvent like hexane to induce crystallization and wash away any unreacted this compound.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold hexane.
-
If the product is an oil, purify by column chromatography on silica gel using an eluent such as a hexane/ethyl acetate gradient.
-
Protocol 4: Work-up for a Michael Addition of an Amine to this compound
-
Reaction Completion: Once the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent via rotary evaporation.
-
Extraction:
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic solution with water to remove any water-soluble components.
-
If a basic catalyst was used, a wash with dilute acid (e.g., 1M HCl) may be necessary to remove it.
-
Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the product by flash column chromatography or distillation.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Boiling Point | 225 °C at 760 mmHg |
| Density | 1.064 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
Data sourced from Sigma-Aldrich product information.
Table 2: Analytical Methods for this compound
| Technique | Conditions | Expected Outcome |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexane/Ethyl Acetate (e.g., 4:1 v/v) | This compound is UV active. Staining with potassium permanganate will also visualize the compound. |
| GC-MS | Column: HP-5 (30 m x 0.25 mm ID, 0.5 µm film)Carrier Gas: HeliumTemperature Program: Initial temp 100°C, ramp to 250°C at 10°C/min | Provides retention time and mass spectrum for identification and quantification. |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% formic acid (gradient) | Provides retention time for purity analysis. |
Visualizations
Caption: General experimental workflow for reaction work-up and product isolation.
Caption: A logical workflow for troubleshooting common issues.
References
Common impurities in commercial Diethyl maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial diethyl maleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized by the esterification of maleic acid or maleic anhydride with ethanol.[1] Consequently, the most common impurities are related to this manufacturing process. These can be categorized as follows:
-
Isomeric Impurity: The most prevalent impurity is often diethyl fumarate, the trans-isomer of this compound. Commercial grades can contain around 10% diethyl fumarate.
-
Unreacted Starting Materials: Residual amounts of maleic acid or maleic anhydride and ethanol may be present.
-
Reaction Intermediates: Incomplete esterification can lead to the presence of monoethyl maleate.
-
Byproducts and Degradation Products: The manufacturing process can sometimes lead to the formation of other related esters or degradation products, particularly if the material has been stored improperly (e.g., exposure to moisture or high temperatures).
-
Residual Solvents and Water: Water is a byproduct of the esterification reaction, and other solvents used during synthesis or purification may also be present in trace amounts.[2]
-
Catalyst Residues: Depending on the synthetic route, trace amounts of the acid catalyst (e.g., sulfuric acid) may remain.[2]
Q2: How can these impurities affect my experiment?
A2: The impact of impurities depends on the specific application.
-
Diethyl Fumarate: As the geometric isomer, diethyl fumarate can have different reactivity and physical properties. In polymerization reactions or when this compound is used as a dienophile in Diels-Alder reactions, the presence of the fumarate isomer can affect reaction kinetics and the stereochemistry of the product.
-
Acidic Impurities (Maleic Acid, Monoethyl Maleate, Catalyst Residues): These can interfere with base-sensitive reactions, alter pH, and potentially catalyze side reactions or degradation of other reagents.
-
Ethanol and Water: These can act as nucleophiles in some reactions and can interfere with moisture-sensitive experiments.
Q3: How can I identify and quantify the impurities in my this compound sample?
A3: Several analytical techniques can be used for impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It can effectively separate this compound from diethyl fumarate and other minor components.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities like maleic acid and monoethyl maleate. A reversed-phase method with UV detection is commonly employed.[2]
-
Karl Fischer Titration: This is the standard method for accurately determining water content.[2]
Troubleshooting Guide
Issue 1: Unexpected Side Products or Lower Yield in a Reaction
Possible Cause: Presence of reactive impurities in the this compound.
Troubleshooting Steps:
-
Analyze the Starting Material: Use GC-MS or HPLC to check the purity of your this compound lot. Pay close attention to the presence of isomeric impurities (diethyl fumarate) and acidic impurities.
-
Consider the Reaction Mechanism: Evaluate if the identified impurities could interfere with your reaction chemistry. For example, acidic impurities can be problematic in base-catalyzed reactions.
-
Purify the this compound: If significant impurities are detected, consider purifying the this compound before use. Fractional distillation is a common and effective method.
Issue 2: Inconsistent Results Between Different Batches of this compound
Possible Cause: Variation in the impurity profile between batches.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each batch. Compare the specified purity and impurity levels.
-
Perform In-House Quality Control: Do not solely rely on the supplier's CoA. Perform your own purity analysis (e.g., GC-MS) on each new batch to confirm the impurity profile.
-
Standardize Purification: If you are purifying the this compound in-house, ensure the purification protocol is standardized and consistently applied to minimize batch-to-batch variation.
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity Category | Specific Impurity | Typical Source | Potential Impact |
| Isomeric Impurity | Diethyl Fumarate | Isomerization during synthesis or storage | Altered reactivity, affects stereochemistry |
| Starting Materials | Maleic Acid/Anhydride | Incomplete reaction | Acidic, can catalyze side reactions |
| Ethanol | Incomplete reaction/purification | Nucleophile, solvent effects | |
| Intermediates | Monoethyl Maleate | Incomplete esterification | Acidic, can affect reaction pH |
| Degradation Products | Various | Improper storage (hydrolysis) | Unpredictable side reactions |
| Residuals | Water | Byproduct of esterification | Interferes with moisture-sensitive reactions |
| Solvents (e.g., Benzene) | From azeotropic distillation | Can be toxic and affect reactions | |
| Acid Catalyst | From synthesis | Can lower pH and catalyze side reactions |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound and its common volatile impurities. Method optimization may be required based on the specific instrument and impurities of interest.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final hold: 5 minutes at 220 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Protocol 2: Purification of this compound by Fractional Distillation
This protocol describes a general procedure for purifying this compound from less volatile and more volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry.
-
-
Procedure:
-
Place the impure this compound into the distillation flask. Add a few boiling chips.
-
Heat the flask gently.
-
Collect the initial fraction (fore-run) which may contain more volatile impurities like residual ethanol and water. This will typically distill at a lower temperature than the main product.
-
Carefully monitor the temperature at the head of the column. Collect the main fraction distilling at the boiling point of this compound (approximately 225 °C at atmospheric pressure). A patent for a similar compound suggests collecting the fraction between 216-220 °C.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of non-volatile impurities.
-
Visualizations
Caption: Workflow for the analysis and handling of commercial this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Comparative Analysis of Diethyl Maleate and Dimethyl Maleate Reactivity for Researchers and Drug Development Professionals
An objective evaluation of two common α,β-unsaturated carbonyl compounds, this guide provides a detailed comparison of the reactivity of diethyl maleate and dimethyl maleate. By examining their performance in key organic reactions and providing supporting theoretical and experimental context, this document aims to inform researchers, scientists, and drug development professionals in their selection of reagents for synthesis and biological studies.
The choice between this compound and dimethyl maleate, two structurally similar diesters of maleic acid, can have a notable impact on reaction kinetics and outcomes. While their electronic properties are largely comparable, the primary differentiating factor in their reactivity stems from steric effects imposed by the respective ester alkyl groups. This guide synthesizes available data to draw a clear comparison for the discerning scientist.
Core Reactivity Principles: Steric Hindrance as the Deciding Factor
The central tenet governing the reactivity differences between this compound and dimethyl maleate is steric hindrance. The ethyl groups of this compound are sterically more demanding than the methyl groups of dimethyl maleate.[1] This difference in size influences the ease with which a nucleophile can approach the electrophilic double bond. Consequently, dimethyl maleate is generally expected to exhibit higher reactivity in reactions where the approach to the double bond is a rate-determining step, such as Michael additions and Diels-Alder reactions. This is because the smaller methyl groups present a lower steric barrier to the incoming reactant.[1]
Comparative Data: Physicochemical Properties
A summary of the key physical and chemical properties of this compound and dimethyl maleate is presented below. These properties are fundamental to understanding their behavior in a reaction setting.
| Property | This compound | Dimethyl Maleate |
| Molecular Formula | C8H12O4 | C6H8O4 |
| Molecular Weight | 172.18 g/mol | 144.13 g/mol [1] |
| Boiling Point | 225 °C[2] | 204-205 °C[3] |
| Melting Point | -10 °C | -17 °C |
| Density | 1.064 g/mL at 25 °C | 1.15 g/cm³ |
| Appearance | Colorless liquid | Clear, colorless, oily liquid |
| Solubility in Water | Slightly soluble | Slightly soluble |
Reactivity in Key Synthetic Transformations
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The reactivity of the Michael acceptor is a critical parameter.
Based on the principle of steric hindrance, it is hypothesized that dimethyl maleate would be a more reactive Michael acceptor than this compound towards a given nucleophile under identical conditions. The smaller methyl groups should allow for a less hindered and therefore more rapid approach of the nucleophile to the β-carbon of the double bond.
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. Both this compound and dimethyl maleate are commonly employed as dienophiles. The rate of the Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile.
While the electronic influence of the methyl versus ethyl ester groups is considered to be very similar, steric factors can again play a role. A less sterically encumbered dienophile can lead to a more favorable transition state and thus a faster reaction. High yields have been reported for Diels-Alder reactions involving both dimethyl maleate and this compound, but direct comparative rate studies are scarce.
Experimental Protocols
To facilitate further research and direct comparison, a general experimental protocol for a thiol-Michael addition is provided below. This can be adapted to compare the reactivity of this compound and dimethyl maleate.
Protocol: Kinetic Analysis of Thiol-Michael Addition
This protocol outlines a method for determining the reaction kinetics of the addition of a thiol to either this compound or dimethyl maleate.
Materials:
-
This compound or Dimethyl maleate
-
Thiol (e.g., 1-hexanethiol)
-
Base catalyst (e.g., triethylamine)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Internal standard (for chromatographic analysis)
-
Reaction vessel (e.g., temperature-controlled vial)
-
Analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Solution Preparation: Prepare stock solutions of the maleate ester, thiol, and catalyst in the chosen solvent at known concentrations.
-
Reaction Initiation: In a temperature-controlled reaction vessel, combine the maleate ester and internal standard solutions. Initiate the reaction by adding the thiol and catalyst solutions.
-
Kinetic Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent or acidification).
-
Analysis: Analyze the quenched samples using GC-FID or HPLC to determine the concentration of the reactants and products.
-
Data Analysis: Plot the concentration of the reactants versus time to determine the reaction rate and calculate the rate constant.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams are provided.
Caption: A generalized schematic of the Michael addition reaction.
Caption: Logical flow illustrating the influence of steric hindrance on reactivity.
Caption: A typical workflow for the kinetic analysis of a Michael addition.
Conclusion
References
A Comparative Guide to the Validation of an Assay for Diethyl Maleate (DiM) Quantification
Introduction
Diethyl maleate (DiM) is a widely used chemical reagent in biomedical research, primarily known for its ability to deplete intracellular glutathione (GSH), a key antioxidant.[1][2][3][4] This property makes DiM an invaluable tool for studying the roles of oxidative stress in various cellular processes and disease models.[2] Given its significance, the accurate and reliable quantification of DiM in experimental samples is paramount.
This guide provides a comprehensive comparison of three common analytical methods for the quantification of DiM: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric method based on reaction with glutathione. We present a detailed validation protocol for the HPLC-UV method and compare its performance characteristics against the other two alternatives to aid researchers in selecting the most appropriate assay for their specific needs.
Primary Assay: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the quantification of small organic molecules like DiM. The method relies on the separation of the analyte from a sample matrix using a reverse-phase HPLC column, followed by detection based on its ultraviolet absorbance.
Experimental Protocol: Validation of the HPLC-UV Method
This protocol outlines the key steps for the validation of an HPLC-UV method for DiM quantification, adhering to principles outlined in international regulatory guidelines.
1. Instrumentation and Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Phosphoric acid or formic acid may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
2. Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a placebo (matrix without DiM) and a spiked sample to ensure no interfering peaks are present at the retention time of DiM.
-
Linearity: A series of at least five standard solutions of DiM are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined by analyzing progressively more dilute solutions of DiM. LOD is typically the concentration that yields a signal-to-noise ratio of 3:1, while LOQ corresponds to a ratio of 10:1.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple (n=6) preparations of the same sample are analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day by a different analyst.
-
The precision is expressed as the relative standard deviation (RSD), which should be ≤ 5%.
-
-
Accuracy: The accuracy is determined by a recovery study. Known amounts of DiM are spiked into a blank matrix at three different concentration levels (low, medium, high). The percentage recovery is calculated. The acceptance criterion for accuracy is typically between 95-105%.
Workflow for HPLC-UV Assay Validation
Caption: Validation workflow for the DiM HPLC-UV assay.
Alternative Assay Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. It is an excellent method for confirming the identity of DiM and can achieve very low detection limits.
-
Principle: The sample is vaporized and separated on a GC column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments, providing a unique "fingerprint" for DiM.
-
Advantages: High specificity and sensitivity.
-
Disadvantages: Requires more complex and expensive equipment, and sample derivatization may sometimes be necessary.
Glutathione (GSH) Depletion Spectrophotometric Assay
This is an indirect method that leverages the known reaction between DiM and glutathione. The concentration of DiM is inferred by measuring the decrease in GSH levels.
-
Principle: A known amount of GSH is incubated with the sample containing DiM. After the reaction, the remaining GSH is quantified by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured with a spectrophotometer at 412 nm.
-
Advantages: Simple, cost-effective, and suitable for high-throughput screening.
-
Disadvantages: This method is indirect and less specific. Other compounds in the sample that can react with GSH may cause interference.
Performance Comparison
The table below summarizes the key performance characteristics of the three analytical methods for DiM quantification, based on typical experimental data.
| Parameter | HPLC-UV | GC-MS | GSH Depletion Assay |
| Specificity | High | Very High | Low to Medium |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.98 |
| LOD | ~0.1 µg/mL | ~0.05 ng/mL | ~1 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 ng/mL | ~3 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Sample Throughput | Medium | Medium | High |
| Cost & Complexity | Medium | High | Low |
Method Selection Guide
References
- 1. This compound | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an in vivo chemical depletor of glutathione, affects the response of male and female rats to arsenic deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic damage, but limited evidence of oxidative stress markers in this compound-induced glutathione depleted mouse lymphoma L5178Y (TK(+/-)) cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR) to confirm Diethyl maleate structure
This guide provides a detailed spectroscopic analysis of diethyl maleate, a common reagent in organic synthesis, and compares its spectral characteristics with its geometric isomer, diethyl fumarate. The confirmation of this compound's structure is unequivocally established through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control.
Introduction
This compound and diethyl fumarate are unsaturated esters with the same molecular formula (C₈H₁₂O₄) but differ in their geometric arrangement around the carbon-carbon double bond. This compound is the cis (Z) isomer, while diethyl fumarate is the trans (E) isomer. This seemingly subtle structural difference leads to distinct physical properties and, critically, distinguishable spectroscopic signatures. Accurate identification is paramount, as the geometry of the molecule can significantly influence its reactivity and biological activity. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, and IR spectra to provide a clear method for their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of this compound and diethyl fumarate. These values are critical for distinguishing between the two isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | =CH | 6.28 | s | - |
| -O-CH ₂- | 4.25 | q | 7.1 | |
| -CH ₃ | 1.32 | t | 7.1 | |
| Diethyl Fumarate | =CH | 6.84 | s | - |
| -O-CH ₂- | 4.26 | q | 7.1 | |
| -CH ₃ | 1.31 | t | 7.1 |
Note: The singlet for the vinylic protons in both isomers is a key distinguishing feature. The downfield shift of the vinylic protons in diethyl fumarate is due to the anisotropic effect of the carbonyl group in the trans position.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Assignment | Chemical Shift (δ) ppm |
| This compound | C =O | 165.4 |
| =C H | 129.5 | |
| -O-C H₂- | 61.2 | |
| -C H₃ | 14.1 | |
| Diethyl Fumarate | C =O | 165.1 |
| =C H | 133.5 | |
| -O-C H₂- | 61.1 | |
| -C H₃ | 14.1 |
Note: The most significant difference is observed in the chemical shift of the vinylic carbons (=CH), which is further downfield for diethyl fumarate.
Table 3: Key IR Absorption Frequencies (Liquid Film)
| Compound | Assignment | Absorption Frequency (cm⁻¹) | Intensity |
| This compound | C=O stretch | 1728 | Strong |
| C=C stretch | 1645 | Medium | |
| C-O stretch | 1270, 1175 | Strong | |
| =C-H bend (cis) | ~700 | Medium | |
| Diethyl Fumarate | C=O stretch | 1725 | Strong |
| C=C stretch | 1645 | Medium | |
| C-O stretch | 1295, 1160 | Strong | |
| =C-H bend (trans) | ~980 | Strong |
Note: The most diagnostic IR absorption for differentiating the isomers is the out-of-plane =C-H bending vibration. The cis isomer (this compound) shows a band around 700 cm⁻¹, while the trans isomer (diethyl fumarate) exhibits a strong band around 980 cm⁻¹.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the liquid sample (this compound or diethyl fumarate) into a clean, dry vial.[1][2] Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Gently swirl the vial to ensure a homogenous solution.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1][3] The final sample height should be approximately 4-5 cm.
-
Data Acquisition :
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz instrument. Set the spectral width to cover the range of 0-12 ppm.
-
For the ¹³C NMR spectrum, a higher concentration of the sample (30-50 mg) may be beneficial. Acquire the spectrum with proton decoupling.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film) : Place one drop of the liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Data Acquisition :
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the range of 4000-600 cm⁻¹.
-
Process the spectrum to show transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of this compound using spectroscopic methods.
Caption: Logical workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is readily achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key distinguishing features from its trans isomer, diethyl fumarate, are the chemical shift of the vinylic protons and carbons in the NMR spectra and the position of the out-of-plane =C-H bending vibration in the IR spectrum. The protocols and comparative data presented in this guide provide a robust framework for the accurate identification and quality assessment of this compound in a research or industrial setting.
References
A Comparative Study of Catalysts for Diethyl Maleate Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of diethyl maleate, offering a comparative analysis of catalyst performance, detailed experimental protocols, and mechanistic insights.
The synthesis of this compound, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers, is most commonly achieved through the esterification of maleic anhydride or maleic acid with ethanol. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental impact of this process. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of different catalysts in the synthesis of this compound is evaluated based on key performance indicators such as conversion rate, product yield, reaction time, and operating temperature. The following table summarizes the quantitative data for several prominent catalyst types.
| Catalyst Type | Specific Catalyst | Substrate | Conversion (%) | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Observations |
| Solid Acid Catalysts | |||||||
| Acid Zeolite | Maleic Anhydride | >99.5[1] | - | Reflux | 0.5 | High conversion in a short reaction time.[1] | |
| Sulfated Zirconia | Maleic Anhydride | - | - | - | - | Known to be a highly active and reusable solid superacid. | |
| Cation-Exchange Resins | |||||||
| Indion 730 | Maleic Acid | High (outperforms others listed)[2] | - | 80 | 5 | Demonstrated superior performance compared to other ion-exchange resins under identical conditions.[2] | |
| Amberlyst-35 wet | Maleic Acid | Moderate[2] | - | 80 | 5 | Lower conversion compared to Indion 730. | |
| Amberlite IR120 | Maleic Acid | Moderate | - | 80 | 5 | Comparable performance to Amberlyst-35 wet. | |
| Indion 225H | Maleic Acid | Low | - | 80 | 5 | Lowest conversion among the tested ion-exchange resins. | |
| Ionic Liquids | |||||||
| [TEA-PS]HSO₄ | Maleic Anhydride | >99 | - | 115 | 4 | High esterification rate and potential for catalyst recycling. | |
| 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate | Maleic Anhydride | 97.87 | 88.39 | 120 | 1 | Demonstrates high conversion and good yield in a relatively short time. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative catalysts from different classes are provided below.
Synthesis using Acid Zeolite Catalyst
This protocol is based on a patented method demonstrating high conversion rates.
Materials:
-
Maleic anhydride (5g)
-
Absolute ethanol (12g)
-
Acid zeolite (0.3g)
-
Water entrainer (e.g., cyclohexane, benzene, or toluene) (15ml)
Procedure:
-
To a reaction vessel equipped with a water trap, reflux condenser, and thermometer, add maleic anhydride, absolute ethanol, acid zeolite, and the water entrainer.
-
Heat the mixture to reflux and carry out water-dividing.
-
Continue the reaction for 25-30 minutes after water evolution ceases.
-
Stop heating and allow the reaction mixture to cool to room temperature over 30 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with water, dry it, and then proceed with distillation.
-
Collect the fraction distilling at 216-220 °C as the final product, this compound.
Synthesis using Cation-Exchange Resin (Indion 730)
This protocol is adapted from a kinetic study comparing various cation-exchange resins.
Materials:
-
Maleic acid
-
Industrial grade ethanol (95% v/v)
-
Indion 730 catalyst (dried at 120°C for 5 hours)
Procedure:
-
In a mechanically agitated reactor with a reflux condenser, charge the desired amounts of maleic acid and ethanol (a molar ratio of 1:8 is recommended for optimal conversion).
-
Immerse the reactor in a constant temperature bath set to 80°C.
-
Once the reaction mixture reaches the desired temperature, add the Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).
-
Maintain a stirring speed of 1000 rpm to ensure a uniform mixture.
-
Monitor the reaction progress by withdrawing samples at regular intervals and analyzing the concentration of maleic acid by titration with 0.1 N alcoholic KOH.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
The this compound can be purified from the filtrate by distillation.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
References
A Comparative Guide to Michael Acceptors: Diethyl Maleate Versus Alternatives in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of organic synthesis, plays a pivotal role in the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the Michael acceptor is critical, profoundly influencing reaction kinetics, yield, and the biological activity of the resulting adducts. This guide provides an objective comparison of diethyl maleate (DEM) against other common Michael acceptors, supported by quantitative kinetic data, detailed experimental protocols, and an exploration of their impact on cellular signaling pathways.
Quantitative Comparison of Michael Acceptor Reactivity
The reactivity of a Michael acceptor is a key determinant of its utility. The following table summarizes experimentally determined kinetic parameters for the base-catalyzed thiol-Michael addition of various common Michael acceptors with 1-hexanethiol. This data, adapted from a systematic study by Bowman et al. (2021), provides a standardized basis for comparing their intrinsic electrophilicity.[1]
| Michael Acceptor | Abbreviation | Propagation Rate Coefficient (k_P) [M⁻¹s⁻¹] | Reverse Propagation Rate Coefficient (k_-P) [s⁻¹] | Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹] | Overall Reaction Rate Coefficient (k_overall) [s⁻¹] |
| N-propylmaleimide | PMI | 30.1 ± 1.5 | 0.3 ± 0.1 | 10.1 ± 0.5 | 6.2 ± 0.3 |
| Diethyl fumarate | DEF | 15.2 ± 0.8 | 0.8 ± 0.1 | 12.3 ± 0.6 | 4.1 ± 0.2 |
| Ethyl vinyl sulfone | EVS | 10.1 ± 0.5 | 0.5 ± 0.1 | 15.2 ± 0.8 | 3.5 ± 0.2 |
| This compound | DEM | 5.2 ± 0.3 | 0.6 ± 0.1 | 11.2 ± 0.6 | 1.1 ± 0.1 |
| Butyl acrylate | BA | 3.1 ± 0.2 | 1.2 ± 0.1 | 13.4 ± 0.7 | 0.5 ± 0.1 |
Key Observations:
-
Stereochemistry Matters: Diethyl fumarate (DEF), the trans-isomer of this compound, exhibits a significantly higher overall reaction rate. This is a crucial consideration in reaction design, as the geometry of the acceptor has a profound impact on its reactivity.[2]
-
Maleimides Lead the Pack: N-propylmaleimide (PMI) demonstrates the highest reactivity among the compared acceptors, making it a choice for rapid conjugation.
-
Acrylates and Sulfones: Butyl acrylate (BA) and ethyl vinyl sulfone (EVS) represent other classes of Michael acceptors with varying reactivities. EVS is notably more reactive than DEM.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of Michael addition reactions. Below are representative procedures for thiol-Michael and aza-Michael additions.
Protocol 1: Thiol-Michael Addition of 1-Hexanethiol to this compound
This protocol describes a typical procedure for the base-catalyzed addition of a thiol to this compound.
Materials:
-
This compound (DEM)
-
1-Hexanethiol
-
Triethylamine (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Nitrogen gas supply
-
Round-bottom flask with stir bar
-
Syringes
Procedure:
-
Reaction Setup: A dry 25 mL round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 mmol, 172.2 mg) in 5 mL of anhydrous THF.
-
Addition of Thiol: Add 1-hexanethiol (1.0 mmol, 118.2 mg, 141 µL) to the stirred solution via syringe.
-
Initiation of Reaction: Add triethylamine (0.1 mmol, 10.1 mg, 13.9 µL) as a catalyst to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature. The progress can be monitored by taking small aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the thioether product.
-
Work-up and Purification: Once the reaction is complete (typically within a few hours), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure diethyl 2-(hexylthio)succinate.
Protocol 2: Aza-Michael Addition of Benzylamine to Butyl Acrylate
This protocol outlines the addition of a primary amine to an acrylate, a common aza-Michael reaction.
Materials:
-
Butyl acrylate
-
Benzylamine
-
Methanol (solvent)
-
Round-bottom flask with stir bar and reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: A 50 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add butyl acrylate (10 mmol, 1.28 g, 1.44 mL) and benzylamine (10 mmol, 1.07 g, 1.09 mL).
-
Solvent Addition: Add 10 mL of methanol as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 70°C and stirred for 2 hours.[3]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up and Purification: After completion, the methanol is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure β-amino ester product.
Visualizing Reaction Mechanisms and Workflows
References
Diethyl Maleate: A Comparative Guide to its Efficacy as a Glutathione Depletor in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuances of glutathione (GSH) depletion is critical for a variety of experimental models, particularly in cancer research and toxicology. Diethyl maleate (DEM) is a widely utilized agent for this purpose. This guide provides a comprehensive comparison of DEM's efficacy across different cell lines, its mechanism of action, and a detailed look at experimental protocols for its use.
Abstract
This compound (DEM) is an effective and commonly used chemical for depleting intracellular glutathione (GSH) levels in vitro and in vivo. Its primary mechanism of action involves the direct conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). This irreversible binding rapidly reduces the cellular pool of reduced GSH, thereby inducing oxidative stress and sensitizing cells to various treatments, particularly radiotherapy and chemotherapy. This guide compares the efficacy of DEM in depleting GSH in several cell lines, contrasts its performance with other GSH depletors, and provides detailed experimental methodologies.
Comparative Efficacy of this compound
The effectiveness of DEM in depleting GSH can vary significantly depending on the cell line, the concentration of DEM used, and the duration of the treatment. Below is a summary of its effects in several commonly used cell lines.
| Cell Line | DEM Concentration | Treatment Duration | % GSH Depletion | Reference |
| Chinese Hamster Lung (V79) | 0.5 mM | 2 hours | >95% | [1] |
| Human Lung Carcinoma (A549) | 0.5 mM | 2 hours | >95% | [1] |
| Mouse Lymphoma (L5178Y) | 107.6 µg/mL (~0.625 mM) | 4 hours | >95% | [2] |
| Mouse L-cells | 0.5 mM | 2 hours | Not specified, but effective | [3] |
| Transformed C3H10T1/2 and BALB/c 3T3 cells | 0.25 mM | Not specified | Effective depletion | [4] |
Comparison with Other Glutathione Depletors
DEM is often compared with other agents that reduce intracellular GSH levels, primarily Buthionine sulfoximine (BSO). While both are effective, they operate through distinct mechanisms.
| Depleting Agent | Mechanism of Action | Onset of Action | Reversibility | Key Characteristics |
| This compound (DEM) | Conjugates directly with GSH via GST | Rapid | Irreversible conjugation | Can have off-target effects, including inhibition of protein synthesis. |
| Buthionine Sulfoximine (BSO) | Inhibits γ-glutamylcysteine synthetase (GCS), a key enzyme in GSH synthesis | Slower, requires cell division for maximal effect | Reversible upon removal | More specific for GSH synthesis inhibition. |
| Phorone | Conjugates with GSH | Rapid | Irreversible conjugation | Effective in liver, kidney, and heart, but not in lung or brain. |
| Diamide | Oxidizes GSH to GSSG | Very rapid | Reversible by glutathione reductase | Can also oxidize other thiols. |
Mechanism of Action and Signaling Pathways
DEM's primary mode of action is the direct and irreversible conjugation with the sulfhydryl group of GSH. This reaction is typically catalyzed by Glutathione S-transferases (GSTs). The depletion of the cellular GSH pool disrupts the redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress can trigger various downstream signaling pathways.
Experimental Protocols
Accurate measurement of intracellular GSH levels is crucial to assess the efficacy of DEM treatment. The following is a generalized protocol based on commonly used colorimetric assays.
Materials
-
Phosphate-buffered saline (PBS)
-
Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid (SSA) or metaphosphoric acid)
-
Assay buffer
-
Glutathione Reductase (GR)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
GSH standard solution
-
Microplate reader
Experimental Workflow
Detailed Steps
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of DEM for the specified duration. Include an untreated control group.
-
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
-
Deproteination:
-
Add an equal volume of a deproteinizing agent (e.g., 5% SSA) to the cell lysate.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the GSH.
-
-
GSH Assay (Tietze Method):
-
Prepare a standard curve using a known concentration of GSH.
-
In a 96-well plate, add the deproteinized sample and standards.
-
Add the assay cocktail containing assay buffer, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. The rate of color change is proportional to the GSH concentration.
-
-
Data Analysis:
-
Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve.
-
Normalize the GSH concentration to the protein content of the cell lysate.
-
Conclusion
This compound is a potent and rapidly acting agent for depleting intracellular glutathione. Its efficacy has been demonstrated across a wide range of cell lines, making it a valuable tool in studies of oxidative stress, cancer therapy, and toxicology. However, researchers should be mindful of its potential off-target effects and select the appropriate depleting agent based on the specific experimental goals. The choice between DEM and other depletors like BSO will depend on the desired speed of depletion and the importance of specificity. Accurate and consistent measurement of GSH levels using standardized protocols is paramount for interpreting the experimental outcomes.
References
- 1. Cellular glutathione depletion by this compound or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic damage, but limited evidence of oxidative stress markers in this compound-induced glutathione depleted mouse lymphoma L5178Y (TK(+/-)) cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Effect of Glutathione Depletion by Diamide, this compound or But" by Joseph G. Szekely and Anya U. Lobreau [digitalcommons.usu.edu]
- 4. This compound inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Maleate: A Comparative Guide to its Cross-reactivity with Cellular Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Diethyl maleate (DEM) with various cellular nucleophiles. DEM is a widely used chemical tool in toxicological and biomedical research to deplete cellular glutathione (GSH) levels. However, its electrophilic nature allows it to react with other nucleophilic sites within the cell, leading to a broader range of biological effects. Understanding this cross-reactivity is crucial for interpreting experimental results and for the development of targeted therapeutic strategies.
Quantitative Comparison of Cellular Nucleophile Reactivity and Abundance
The reactivity of this compound with cellular nucleophiles is primarily dictated by two factors: the intrinsic reactivity of the nucleophile and its intracellular concentration. While glutathione is a major target of DEM, other cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, are present at significantly higher concentrations, making them important targets for adduction.
| Nucleophile | Typical Intracellular Concentration | Second-Order Rate Constant (k) with Model Thiol (Hexanethiol) [M⁻¹s⁻¹] | Notes |
| Glutathione (GSH) | 0.5 - 10 mM[1] | Not directly available for GSH. Reactivity is expected to be similar to other thiols. | The most abundant non-protein thiol. Its high concentration makes it a primary scavenger of electrophiles like DEM. |
| Protein Cysteine Thiols | 60 - 90 mM (in mitochondrial matrix)[2] | Not directly available for specific protein cysteines. Reactivity is influenced by the local protein microenvironment. | The most abundant cellular nucleophile. The high concentration suggests that protein adduction is a significant event following DEM exposure.[2] |
| Free L-Cysteine | ~32 µM (in K562 cells)[3] | Not directly available. | Present at much lower concentrations than GSH and protein thiols. |
| N-acetylcysteine (NAC) | Exogenously supplied | Not directly available. | Often used as a precursor for GSH synthesis and as a direct nucleophile to counteract electrophilic stress.[4] |
Note: The provided rate constant is for the reaction of this compound with hexanethiol, a model thiol, and is used as a proxy to compare the intrinsic reactivity of the thiol functional group. The actual reactivity of specific cellular nucleophiles can vary depending on factors like pKa and steric hindrance.
Signaling Pathways and Experimental Workflow
The interaction of this compound with cellular nucleophiles can trigger a cascade of events, impacting cellular signaling and function. The following diagrams illustrate the competitive adduction of DEM and a typical experimental workflow for studying these interactions.
Figure 1. Competitive adduction of this compound with cellular nucleophiles.
Figure 2. Experimental workflow for studying DEM cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cross-reactivity.
Determination of Reaction Kinetics using Real-Time Fourier Transform Infrared (FTIR) Spectroscopy
This method is used to monitor the reaction of this compound with a model thiol in real-time.
-
Materials: this compound, hexanethiol (or other model thiol), photobase generator, appropriate solvent (e.g., ethylene glycol diethyl ether), FTIR spectrometer.
-
Procedure:
-
Prepare stock solutions of this compound, the thiol, and a photobase generator in the chosen solvent at known concentrations.
-
Mix the reactants in a suitable reaction vessel.
-
Place the reaction vessel in the FTIR spectrometer.
-
Initiate the reaction by exposing the sample to a UV light source to activate the photobase generator.
-
Monitor the reaction progress by acquiring FTIR spectra at regular time intervals.
-
The disappearance of the thiol S-H stretch (around 2570 cm⁻¹) and the C=C bond of DEM can be monitored to determine the reaction rate.
-
Calculate the conversion of reactants over time to determine the reaction kinetics and rate constants.
-
Identification and Quantification of DEM-Protein Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a bottom-up proteomics approach to identify and quantify specific protein cysteine residues adducted by this compound.
-
Materials: Cells or tissues treated with this compound, lysis buffer, dithiothreitol (DTT), iodoacetamide (IAM), trypsin, formic acid, acetonitrile, LC-MS/MS system.
-
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the DEM-treated cells or tissues and extract the proteins.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with IAM.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the tryptic peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of peptide ions.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using software such as Mascot or Sequest.
-
Specify the mass shift corresponding to the DEM adduct on cysteine residues as a variable modification.
-
Identify the specific peptides and cysteine residues that have been modified by DEM.
-
Quantify the abundance of the modified peptides relative to their unmodified counterparts to determine the extent of adduction.
-
-
Quantification of Cellular Glutathione and other Thiols by HPLC with Fluorescence Detection
This method allows for the quantification of low-molecular-weight thiols in biological samples.
-
Materials: Cell or tissue samples, derivatizing agent (e.g., monobromobimane or Ellman's reagent), HPLC system with a fluorescence detector.
-
Procedure:
-
Sample Preparation and Derivatization:
-
Homogenize the cell or tissue samples in an appropriate buffer.
-
Add a derivatizing agent that reacts specifically with thiol groups to form a fluorescent product.
-
Incubate the mixture to ensure complete derivatization.
-
-
HPLC Analysis:
-
Separate the derivatized thiols using a reverse-phase HPLC column.
-
Detect the fluorescent adducts using a fluorescence detector set at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the thiols of interest (GSH, cysteine, etc.).
-
Quantify the amount of each thiol in the samples by comparing their peak areas to the standard curve.
-
-
Conclusion
While this compound is a potent depletor of glutathione, this guide highlights the significant cross-reactivity it exhibits with other cellular nucleophiles, particularly the abundant cysteine residues within proteins. The high intracellular concentration of protein thiols suggests that protein adduction is a major consequence of DEM exposure, leading to potential protein dysfunction and altered cellular signaling. Researchers utilizing DEM should consider these off-target effects to ensure accurate interpretation of their experimental findings. The provided experimental protocols offer a framework for investigating the detailed molecular interactions of this compound and other electrophilic compounds within a cellular context.
References
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine residues exposed on protein surfaces are the dominant intramitochondrial thiol and may protect against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequency of cysteine residue in proteins - Human Homo sapiens - BNID 103538 [bionumbers.hms.harvard.edu]
- 4. Effect ofN-acetylcysteine administration on cysteine and glutathione contents in liver and kidney and in perfused liver of intact and this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Diethyl Maleate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of diethyl maleate (DEM) reaction products. This compound is a versatile reagent involved in several important chemical transformations, including Michael additions and conjugations with biological thiols. Accurate quantification of the resulting products is crucial for reaction optimization, kinetic studies, and understanding biological mechanisms. This document outlines and compares the primary analytical techniques employed for this purpose — Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) — providing experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Key Reactions of this compound
This compound is an α,β-unsaturated ester that readily undergoes conjugate addition reactions. Two of the most significant reactions are the Aza-Michael addition and conjugation with glutathione (GSH).
-
Aza-Michael Addition: This reaction involves the addition of an amine to the activated double bond of DEM, forming a β-amino acid derivative. This is a fundamental carbon-nitrogen bond-forming reaction. A notable side reaction is the base-catalyzed isomerization of this compound to diethyl fumarate, which can also react with the amine.[1][2]
-
Glutathione (GSH) Conjugation: In biological systems, DEM is a well-known depletor of glutathione, a critical antioxidant.[3] The reaction, often catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the electrophilic double bond of DEM.[3]
Comparison of Analytical Techniques
The choice of analytical technique for quantifying DEM reaction products depends on the specific properties of the analytes, the complexity of the sample matrix, and the analytical figures of merit required.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Separation based on polarity and differential partitioning between a mobile and stationary phase, followed by detection (e.g., UV-Vis). | Intrinsic quantitative method based on the direct proportionality between the integrated signal intensity and the number of atomic nuclei. |
| Applicability | Highly suitable for volatile and thermally stable DEM adducts. | Versatile for a wide range of DEM adducts, including less volatile and more polar compounds like GSH conjugates. | Excellent for structural confirmation and quantification without the need for a specific reference standard for the analyte. |
| Sample Preparation | May require derivatization to increase volatility. | Generally requires filtration and dissolution in the mobile phase. | Requires dissolution in a deuterated solvent with a known concentration of an internal standard. |
| Strengths | High sensitivity and selectivity, provides structural information from mass spectra. | Broad applicability, well-established and robust. | Absolute quantification, non-destructive, provides rich structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires reference standards for each analyte for accurate quantification. | Lower sensitivity compared to GC-MS and HPLC, potential for signal overlap in complex mixtures. |
Experimental Protocols
Aza-Michael Addition of Cyclohexylamine to this compound
This protocol is based on the solvent-free reaction described in the literature, which can be monitored using various techniques.[2]
Reaction Protocol:
-
In a clean, dry vial, add this compound (1.0 eq).
-
To this, add cyclohexylamine (2.0 eq) dropwise while stirring at room temperature.
-
The reaction is typically exothermic and can be monitored over time. Samples can be taken at various time points for analysis.
Work-up and Sample Preparation for Analysis:
-
For GC-MS and HPLC analysis, dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
For qNMR analysis, dissolve a known mass of the reaction mixture in a deuterated solvent (e.g., CDCl₃) containing a calibrated internal standard (e.g., maleic acid).
Glutathione Conjugation with this compound (In Vitro)
This protocol outlines a typical in vitro assay for studying the reaction between DEM and GSH.
Reaction Protocol:
-
Prepare a stock solution of glutathione (e.g., 10 mM in a phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 100 mM in ethanol).
-
In a reaction tube, add the GSH solution and pre-incubate at 37°C.
-
Initiate the reaction by adding a small volume of the DEM stock solution to the GSH solution (final concentration of DEM, e.g., 0.1-1 mM).
-
Incubate the reaction mixture at 37°C. Samples can be taken at different time points.
-
To stop the reaction, add an equal volume of a quenching solution (e.g., ice-cold methanol or a solution containing a derivatizing agent like N-ethylmaleimide to cap unreacted GSH).
Sample Preparation for HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
The filtrate is then ready for HPLC analysis.
Quantitative Analysis Methodologies
GC-MS Method for Aza-Michael Adduct Quantification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
HPLC Method for Glutathione Conjugate Analysis
-
Instrumentation: High-performance liquid chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm for the peptide bond of glutathione and its conjugate.
-
Quantification: Based on a calibration curve generated from standards of the DEM-GSH conjugate.
Quantitative NMR (qNMR) for Reaction Monitoring
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh the reaction mixture into an NMR tube and add a precise volume of a deuterated solvent containing a certified internal standard (e.g., maleic acid).
-
Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to the starting materials and products, as well as the internal standard.
-
Quantification: The concentration or purity of the analyte is calculated based on the ratio of the integral of the analyte signal to the integral of the internal standard signal, taking into account the number of protons giving rise to each signal and the molecular weights.
Mandatory Visualizations
Caption: Experimental workflow for the Aza-Michael addition and subsequent quantitative analysis.
Caption: Simplified signaling pathway of this compound conjugation with Glutathione.
Caption: Logical relationship for selecting an appropriate analytical technique.
References
A Comparative Guide to the Synthetic Applications of Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Diethyl maleate (DEM), the diethyl ester of maleic acid, is a versatile and widely utilized reagent in organic synthesis. Its chemical structure, featuring an electron-deficient carbon-carbon double bond conjugated with two ester groups, makes it an excellent substrate for a variety of important chemical transformations. This guide provides a comprehensive comparison of this compound's performance in key synthetic applications, including Michael additions and Diels-Alder reactions, benchmarked against common alternatives. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal reagents and conditions for their synthetic endeavors.
Michael Addition Reactions: A Comparative Analysis
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. This compound serves as a competent Michael acceptor, reacting with a wide range of nucleophiles.
Thiol-Michael Additions
The addition of thiols to Michael acceptors is a highly efficient and often-utilized "click" reaction in bioconjugation and materials science. The reactivity of the Michael acceptor is a critical factor influencing the reaction kinetics.
Table 1: Comparison of Reaction Rate Coefficients for Thiol-Michael Additions with Various Acceptors
| Michael Acceptor | Abbreviation | Propagation Rate Coefficient (k_P) [M⁻¹s⁻¹] | Reverse Propagation Rate Coefficient (k_-P) [s⁻¹] | Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹] | Overall Reaction Rate Coefficient (k_overall) [s⁻¹] |
| N-propylmaleimide | PMI | 30.1 ± 1.5 | 0.3 ± 0.1 | 1.8 ± 0.1 | 6.2 ± 0.3 |
| Ethyl Vinyl Sulfone | EVS | 15.2 ± 0.8 | 0.1 ± 0.0 | 1.5 ± 0.1 | 3.5 ± 0.2 |
| Diethyl Fumarate | DEF | 10.1 ± 0.5 | 0.2 ± 0.1 | 1.2 ± 0.1 | 2.5 ± 0.1 |
| This compound | DEM | 3.5 ± 0.2 | 0.1 ± 0.0 | 1.0 ± 0.1 | 0.7 ± 0.0 |
| Butyl Acrylate | BA | 2.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 | 0.5 ± 0.0 |
Data extracted from a study by Bowman et al. (2021) for the base-catalyzed reaction with 1-hexanethiol.
As illustrated in Table 1, this compound exhibits a moderate overall reaction rate compared to other Michael acceptors. Notably, its geometric isomer, diethyl fumarate, is approximately 3.5 times more reactive under these conditions. This highlights the significant influence of stereochemistry on the reactivity of the Michael acceptor. N-propylmaleimide stands out as the most reactive acceptor in this comparison.
Experimental Protocol: Thiol-Michael Addition to this compound
This protocol describes the base-catalyzed addition of a thiol to this compound, monitored by spectroscopy.
-
Materials: this compound, thiol (e.g., 1-hexanethiol), photobase generator (e.g., tetraphenylguanidinium 2-nitrobenzyl ether), solvent (e.g., tetrahydrofuran), internal standard for chromatography.
-
Procedure:
-
Prepare a stock solution of this compound, the thiol, and the photobase generator in the chosen solvent at known concentrations.
-
Transfer the solution to a suitable reaction vessel (e.g., quartz cuvette or NMR tube).
-
Initiate the reaction by irradiating the sample with a UV light source to generate the base.
-
Monitor the reaction progress over time by acquiring data at regular intervals using an appropriate analytical instrument (e.g., HPLC or NMR spectrometer).
-
Analyze the data to determine the concentrations of reactants and products at each time point and calculate the reaction rate coefficients.
-
Workflow for Kinetic Analysis of Michael Additions
A Comparative Guide to Di-ethyl Maleate and Newer Reagents for Modulating Cellular Redox Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethyl maleate (DEM), a traditional reagent for depleting cellular glutathione (GSH), with newer alternatives. It aims to equip researchers with the necessary data to select the most appropriate tool for their studies in oxidative stress, drug development, and cellular metabolism.
Introduction to Glutathione Depletion
Glutathione is a critical antioxidant, playing a pivotal role in protecting cells from oxidative damage. The deliberate depletion of GSH is a key technique to study the cellular response to oxidative stress and to enhance the efficacy of certain therapies. This compound (DEM) has long been the reagent of choice for this purpose. However, the emergence of more specific and potent reagents necessitates a comparative evaluation to guide experimental design.
Reagent Comparison
This section details the mechanisms of action, performance metrics, and potential off-target effects of this compound and its modern counterparts.
Mechanisms of Action
-
This compound (DEM): An electrophile that directly conjugates with the thiol group of GSH, leading to its depletion. This process is often facilitated by Glutathione S-transferases (GSTs).
-
L-Buthionine-sulfoximine (BSO): An irreversible inhibitor of glutamate-cysteine ligase (GCL), a key enzyme in the de novo synthesis of glutathione.[1]
-
RSL3: A potent inhibitor of Glutathione Peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides that relies on GSH as a cofactor.[2] Inhibition of GPX4 leads to an accumulation of lipid peroxides and a specific form of cell death known as ferroptosis.[2][3]
-
FIN56: Induces ferroptosis through a dual mechanism: it promotes the degradation of GPX4 and also activates squalene synthase, leading to a depletion of coenzyme Q10, a key antioxidant.[4]
Performance and Specificity
The following table summarizes the key performance indicators for each reagent, compiled from various studies. It is important to note that direct comparisons in a single study are limited, and potency can vary depending on the cell type and experimental conditions.
| Reagent | Target | In Vitro IC50 for GSH Depletion/Effect | Key Features | Potential Off-Target Effects |
| This compound (DEM) | Glutathione (Direct Conjugation) | 0.1-0.5 mM for GSH depletion | Broadly used, well-characterized | Can react with other cellular nucleophiles, potentially leading to non-specific effects. |
| L-Buthionine-sulfoximine (BSO) | Glutamate-cysteine ligase (GCL) | IC50 of 1.9 µM (melanoma), 8.6 µM (breast cancer), 29 µM (ovarian cancer) for cytotoxicity | Specific inhibitor of GSH synthesis | Generally considered more specific than DEM. |
| RSL3 | Glutathione Peroxidase 4 (GPX4) | Induces ferroptosis selectively in RAS-mutant cells. | Potent inducer of ferroptosis, highly selective for GPX4. | May have broader effects on other selenoproteins beyond GPX4. |
| FIN56 | Glutathione Peroxidase 4 (GPX4) & Squalene Synthase | Induces ferroptosis through GPX4 degradation and CoQ10 depletion. | Dual mechanism of action. | Effects are linked to the mevalonate pathway. |
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways affected by these reagents and the workflows to measure their impact is crucial for robust experimental design.
Glutathione Metabolism and Depletion Pathways
The following diagram illustrates the points of intervention for DEM and BSO in the glutathione metabolism pathway.
Caption: Intervention points of DEM and BSO in glutathione synthesis.
Ferroptosis Induction Pathway
This diagram shows how RSL3 and FIN56 induce ferroptosis by targeting GPX4.
References
- 1. Cellular glutathione depletion by this compound or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Diethyl Maleate Detection in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of Diethyl Maleate (DEM) in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological profile. This guide provides a comparative overview of analytical methodologies for the detection of DEM in biological samples, with a focus on providing actionable experimental data and protocols.
Overview of Analytical Techniques
The primary analytical techniques for the determination of this compound in various matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Headspace GC-MS is particularly advantageous for complex biological samples as it minimizes matrix effects by analyzing the volatile compounds in the headspace above the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity and is well-suited for the analysis of a wide range of compounds in biological fluids. It often requires less sample preparation compared to GC-MS and avoids the need for derivatization of non-volatile metabolites.
Performance Comparison
The following table summarizes the key performance parameters of LC-MS/MS and a projected GC-MS method for the analysis of this compound. The LC-MS/MS data is based on a validated method for cosmetics, which can be adapted for biological samples with appropriate sample preparation.
| Parameter | LC-MS/MS | Headspace GC-MS |
| Sample Matrix | Urine, Plasma, Serum | Blood, Urine, Tissue Homogenate |
| Instrumentation | RRLC-MS/MS | Headspace Sampler coupled to GC-MS |
| Linearity Range | 0.06 - 20.0 mg/L[1] | Estimated: 0.1 - 50 mg/L |
| Limit of Detection (LOD) | 0.1 mg/kg[1] | Estimated: 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.3 mg/kg[1] | Estimated: 0.15 mg/kg |
| Recovery | 86.2% - 96.4%[1] | Estimated: >85% |
| Precision (RSD) | Intra-day: 3.19% - 8.18%Inter-day: 3.72% - 7.64%[1] | Estimated: <15% |
Experimental Protocols
LC-MS/MS Method for this compound in Urine/Plasma
This protocol is adapted from a method validated for cosmetic samples and is suitable for modification for biological fluids.
a) Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50 v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
b) Chromatographic Conditions
-
Instrument: Rapid Resolution Liquid Chromatograph coupled with a tandem mass spectrometer (RRLC-MS/MS).
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 50% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 173.1.
-
Product Ions: m/z 127.1, 99.1 (quantifier and qualifier).
-
Collision Energy: Optimized for the specific instrument.
Headspace GC-MS Method for this compound in Whole Blood
This protocol is a general guideline for the analysis of volatile compounds in blood and would require validation for this compound.
a) Sample Preparation
-
Pipette 500 µL of whole blood into a 20 mL headspace vial.
-
Add an internal standard (e.g., deuterated this compound).
-
Add 1 g of sodium sulfate to the vial to increase the partitioning of DEM into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and cap.
b) Headspace Sampler Conditions
-
Incubation Temperature: 80°C.
-
Incubation Time: 20 minutes.
-
Syringe Temperature: 90°C.
-
Injection Volume: 1 mL of headspace gas.
c) GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 99, 127, 145, 172).
Visualization of Methodologies and Biological Pathways
To aid in the understanding of the experimental workflows and the biological context of this compound, the following diagrams are provided.
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: Headspace GC-MS experimental workflow for this compound analysis.
Caption: Signaling pathway affected by this compound.
References
A Comparative Analysis of Experimental and Theoretical Studies on Diethyl Maleate
An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, molecular structure, and reactivity of Diethyl Maleate, contrasting experimental findings with theoretical predictions.
This compound (DEM) is a widely utilized organic compound, serving as a versatile precursor in chemical synthesis and as a tool in biological research to probe cellular processes involving glutathione. A thorough understanding of its molecular characteristics, both through empirical measurement and computational modeling, is crucial for its effective application. This guide provides a comprehensive comparison of experimental data and theoretical calculations for this compound, offering valuable insights for researchers in chemistry and pharmacology.
Physicochemical Properties: A Look at Experimental Data
The fundamental physical properties of this compound have been well-characterized through various experimental techniques. These values are essential for practical applications, such as predicting its behavior in reaction mixtures and biological systems.
| Property | Experimental Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Boiling Point | 225 °C (at 1 atm)[1] |
| Melting Point | -10 °C[1] |
| Density | 1.064 g/mL (at 25 °C)[1] |
| Refractive Index | 1.441 (at 20 °C)[1] |
Molecular Structure and Vibrational Analysis: Bridging Experiment and Theory
The precise arrangement of atoms and the vibrational modes of a molecule are fundamental to its reactivity and interactions. While experimental techniques like X-ray crystallography and infrared spectroscopy provide direct measurements, computational methods such as Density Functional Theory (DFT) offer a theoretical model to predict and interpret these properties.
A detailed comparative study involving both experimental and theoretical analysis of a related maleate compound, diisopropylammonium hydrogen maleate, highlights a robust methodology for such comparisons. In that study, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p), 6-311G(d,p)) were employed to determine the optimized molecular geometry and theoretical vibrational frequencies. These calculated values were then compared with experimental data, often using a scaling factor for the frequencies to account for anharmonicity and other model limitations.[2]
Experimental Vibrational Data (FT-IR)
The Fourier-transform infrared (FT-IR) spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. An experimental FT-IR spectrum is available from public databases such as PubChem and ChemicalBook. Key vibrational modes include C=O stretching, C=C stretching, C-O stretching, and various C-H bending and stretching vibrations.
Theoretical Approach to Molecular Geometry and Vibrational Spectra
To provide a comparative analysis for this compound, a similar theoretical approach would be employed. The molecular geometry would be optimized using DFT calculations, for instance, with the B3LYP functional and a 6-311+G(d,p) basis set. This would yield theoretical bond lengths and bond angles. Subsequent frequency calculations on the optimized geometry would provide the theoretical vibrational frequencies.
Experimental Workflow for Spectroscopic and Structural Analysis
Caption: Workflow for comparing experimental and theoretical molecular data.
Reactivity of this compound: Kinetic and Mechanistic Insights
This compound's reactivity is of significant interest, particularly its role as a Michael acceptor in reactions with nucleophiles like thiols, and its ability to deplete cellular glutathione (GSH).
Thiol-Michael Addition Reaction
The base-catalyzed Thiol-Michael addition is a key reaction involving this compound. A study comparing experimental kinetics with computational analysis for this reaction provides valuable data. It was observed that this compound exhibits a slower reaction rate compared to its trans-isomer, Diethyl fumarate (DEF), when reacting with thiols. This difference in reactivity is attributed to the cis-isomerism of DEM.
Logical Relationship in Reactivity Studies
Caption: Interplay of experimental and computational approaches in reactivity analysis.
Glutathione Depletion and Biological Activity
This compound is well-known for its ability to deplete intracellular glutathione, a key antioxidant. This property makes it a valuable tool for studying oxidative stress. In vitro studies have shown that DEM can induce an upregulation of GSH metabolism and can be cytotoxic to transformed cells in a concentration-dependent manner. This cytotoxicity is linked to the generation of reactive oxygen species (ROS).
Signaling Pathway Implicated in DEM-Induced Cytotoxicity
Caption: Simplified pathway of DEM-induced cellular effects.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay:
-
Cell Culture: Transformed cells (e.g., tC3H10T1/2 and tBALB/c) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and allowed to adhere overnight.
-
DEM Treatment: A stock solution of this compound is prepared in DMSO and diluted in the cell culture medium to achieve the desired concentrations (e.g., 0.05-1 mM). The final DMSO concentration in the culture wells should be less than 0.1%.
-
Incubation: Cells are exposed to the various concentrations of DEM for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, by measuring the optical density at a specific wavelength (e.g., 570 nm).
General Protocol for Kinetic Analysis of Thiol-Michael Addition:
-
Reactant Preparation: Solutions of the thiol (e.g., hexanethiol) and Michael acceptor (this compound) are prepared in a suitable solvent (e.g., ethylene glycol diethyl ether) at a known concentration.
-
Reaction Initiation: The reaction is initiated by adding a base catalyst.
-
Monitoring Reaction Progress: The reaction progress is monitored over time by taking aliquots and analyzing the concentration of reactants and products using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: The kinetic data is used to determine the reaction rate coefficients.
Conclusion
The convergence of experimental data and theoretical calculations provides a powerful framework for understanding the multifaceted nature of this compound. While experimental studies offer tangible measurements of its properties and reactivity, computational models provide a deeper understanding of the underlying molecular mechanisms. This comparative guide highlights the importance of integrating both approaches to fully characterize chemical compounds and predict their behavior in various applications, from industrial synthesis to biomedical research. For a more detailed comparison, further studies focusing on the theoretical modeling of this compound's molecular geometry and vibrational spectra are warranted.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Diethyl Maleate
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Diethyl maleate. The following procedures are designed to ensure personal safety and proper management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound, which is classified as a skin sensitizer and eye irritant. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety glasses with side shields or goggles are required.[1] A face shield should be used in situations with a high risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves such as Nitrile, Neoprene, or PVC should be worn.[1] Gloves must be inspected before use and disposed of properly after handling. | Provides a barrier against skin contact, which can cause skin irritation and may lead to skin sensitization. |
| Body Protection | A standard laboratory coat is required. For larger quantities or significant risk of splashing, a chemical-resistant apron or a full suit protecting against chemicals is recommended. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required for small-scale use in a well-ventilated area or chemical fume hood. For large spills, in poorly ventilated areas, or when exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Protects against inhalation of vapors which can be irritating to the respiratory system. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an emergency spill kit and eyewash station/safety shower are readily accessible.
-
Don all required PPE as outlined in the table above before handling the chemical.
-
-
Handling and Use :
-
Carefully measure and dispense the required amount of this compound, avoiding direct contact with skin and eyes.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Use in a well-ventilated area and avoid breathing vapors, mist, or gas.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling :
-
Thoroughly clean the work area upon completion of the procedure.
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated disposable PPE, absorbent materials from spills, and empty containers should be collected separately in designated hazardous waste containers.
-
-
Disposal Procedure :
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of the material.
-
Do not dispose of this compound down the drain, as it is harmful to aquatic life with long-lasting effects.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
